Coumarin-SAHA
説明
Structure
3D Structure
特性
IUPAC Name |
N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCADVJNRJJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693947 | |
| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260635-77-5 | |
| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Coumarin-SAHA Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of coumarin-suberoylanilide hydroxamic acid (SAHA) conjugates. These hybrid molecules are of significant interest in drug discovery, primarily as histone deacetylase (HDAC) inhibitors with potential applications in cancer therapy. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying scientific principles.
Introduction
Coumarin-SAHA conjugates are hybrid molecules that combine the structural features of coumarin (B35378), a fluorescent scaffold, and SAHA (Vorinostat), a potent pan-HDAC inhibitor. This combination aims to leverage the HDAC inhibitory activity of the SAHA pharmacophore while incorporating the favorable fluorescent properties of the coumarin moiety. These conjugates can serve dual roles: as potential therapeutic agents and as fluorescent probes to study HDAC biology and screen for new inhibitors.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their inhibition has emerged as a promising strategy in cancer treatment.[4]
Synthesis of this compound
The synthesis of this compound, also referred to as c-SAHA, is typically achieved through a two-step process.[3] The general strategy involves the coupling of a coumarin moiety to a suberic acid backbone, followed by the formation of the hydroxamic acid.
Experimental Protocol: Synthesis of N1-hydroxy-N8-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide (this compound)[3]
Step 1: Synthesis of the Coumarin-Suberic Acid Intermediate
-
Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (4.8 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
After the reaction is complete, add 50 mL of dichloromethane and wash the solution with water (3 x 50 mL).
-
Dry the organic layer with sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography.
Step 2: Synthesis of this compound (Hydroxamic Acid Formation)
-
Treat the purified intermediate from Step 1 with hydroxylamine (B1172632) under alkaline conditions.
-
Purify the final product, N¹-hydroxy-N⁸-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide, by silica gel column chromatography.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed using various analytical techniques.
Experimental Protocols: Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the synthesized compounds.[3][5] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[3]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product and its intermediates.[3]
-
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule.[3]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique to assess the purity of the synthesized compound.[6][7] A C18 column is often used with a mobile phase consisting of a mixture of water and acetonitrile.[8][9]
-
Melting Point : The melting point of the solid product is determined as an indicator of purity.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Quenching Mechanism of Coumarin-SAHA
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the synthesis, photophysical properties, and fluorescence quenching mechanism of the Coumarin-Suberoylanilide Hydroxamic Acid (c-SAHA) conjugate. It serves as a valuable tool for researchers in drug discovery, particularly those focused on the development of Histone Deacetylase (HDAC) inhibitors.
Introduction: Coumarin-SAHA as a Fluorescent Probe for HDACs
Histone Deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their role in cell cycle progression and gene expression has made them significant therapeutic targets, especially in oncology.[1] Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, is an approved cancer treatment.[2] The development of high-throughput screening methods to identify new, potent, and selective HDAC inhibitors is a key objective in drug discovery.
To this end, a fluorescent probe, this compound (c-SAHA), was synthesized by conjugating 7-amino-4-methylcoumarin (B1665955) with the SAHA scaffold.[1] This probe was designed to retain the HDAC-binding characteristics of SAHA while incorporating the fluorescent properties of coumarin. Upon binding to the active site of HDAC enzymes, such as HDAC8, the fluorescence of c-SAHA is significantly quenched.[1] This phenomenon forms the basis of a sensitive and robust assay for characterizing enzyme-inhibitor interactions and for screening new inhibitor candidates.[1][2]
Synthesis and Photophysical Properties
The c-SAHA conjugate is synthesized in a two-step process, beginning with the monomethyl ester of suberic acid and 7-amino-4-methylcoumarin.[1] The resulting molecule exhibits distinct photophysical properties that are fundamental to its function as a fluorescent probe.
Data Presentation: Photophysical and Binding Properties
The key quantitative parameters defining the c-SAHA probe and its interaction with HDAC8 are summarized below.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Excitation Maximum (λex) | 325 nm | [1][2] |
| Emission Maximum (λem) | 400 nm | [1][2] |
| Quantum Yield (Φ) | 0.43 | [1] |
| Binding & Quenching Properties (with HDAC8) | ||
| Binding Affinity (Kd) | 0.16 ± 0.02 μM | [1] |
| Inhibition Constant (Ki) | 160 nM | [1] |
| Fluorescence Quenching | ~50% (at 2 μM HDAC8) | [1] |
The Core Mechanism: Quenching Upon Binding
The central mechanism involves the direct interaction between the c-SAHA molecule and the HDAC enzyme. The design of c-SAHA is based on the known pharmacophore for HDAC inhibitors: a "cap" group that interacts with residues at the rim of the active site, a hydrophobic linker, and a zinc-binding group (in this case, hydroxamic acid) that chelates the catalytic Zn²⁺ ion in the enzyme's active site.[3] When c-SAHA occupies the active site of HDAC8, its fluorescence emission is reduced by approximately 50%.[1]
This quenching is highly specific to the binding event. The emission maximum does not shift, but the intensity decreases significantly, indicating a change in the fluorophore's local environment or the formation of a non-fluorescent complex.[1]
Caption: Binding of this compound to HDAC8 leads to the formation of a complex and subsequent fluorescence quenching.
Static vs. Dynamic Quenching
Fluorescence quenching can occur through two primary mechanisms: dynamic and static.[4][5]
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, providing a non-radiative pathway for it to return to the ground state. This process is diffusion-dependent and typically increases with temperature.[6][7]
-
Static Quenching: The fluorophore and quencher form a stable, non-fluorescent complex in the ground state. Since this complex does not fluoresce, the overall fluorescence intensity of the solution decreases.[4][5]
For the c-SAHA and HDAC8 interaction, static quenching is the predominant mechanism . This is inferred from the high-affinity, specific binding (Kd = 160 nM) that results in a stable ground-state complex.[1] The interaction is not a random collision but a specific molecular recognition event. Temperature-dependent studies, which are the definitive method to distinguish the two, show that static quenching decreases with increasing temperature as the complex becomes less stable, whereas dynamic quenching increases.[6][7]
Caption: Comparison of dynamic (collisional) and static (complex formation) fluorescence quenching mechanisms.
Application: Competitive Displacement Assay Workflow
The quenching of c-SAHA upon binding to HDAC8 provides a powerful tool for screening other non-fluorescent HDAC inhibitors. In this assay, a pre-formed [c-SAHA-HDAC8] complex (low fluorescence state) is challenged with a test compound. If the test compound binds to the HDAC8 active site with higher affinity, it will displace c-SAHA. The released c-SAHA returns to its highly fluorescent unbound state, resulting in a measurable increase in fluorescence intensity. This signal increase is directly proportional to the binding affinity of the test compound.[1]
Caption: Experimental workflow for the competitive displacement assay using the c-SAHA fluorescent probe.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (c-SAHA)
This protocol is adapted from the procedure described in Analytical Biochemistry (2011).[1]
-
Step I: Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.
-
After 30 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.4 mmol) and stir the reaction mixture for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product using column chromatography to yield the intermediate ester.
-
Step II: Treat the intermediate ester with a freshly prepared solution of hydroxylamine (B1172632) in methanol (B129727) (from hydroxylamine hydrochloride and methanolic KOH) to convert the methyl ester to the final hydroxamic acid product, c-SAHA.
-
Purify the final c-SAHA product by chromatography.
Protocol 2: Determination of c-SAHA-HDAC8 Binding Affinity
This protocol outlines a direct titration experiment to measure the dissociation constant (Kd).[1]
-
Buffer Preparation: Prepare a suitable buffer (e.g., 10 mM Tris, pH 7.5, containing 100 mM NaCl and 1 mM TCEP).
-
c-SAHA Solution: Prepare a stock solution of c-SAHA and dilute it to a fixed final concentration (e.g., 0.1 μM) in the assay buffer.
-
HDAC8 Titration: Prepare a series of dilutions of HDAC8 enzyme in the same buffer.
-
Measurement: In a fluorometer cuvette, place the c-SAHA solution. Measure the initial fluorescence intensity (λex = 325 nm, λem = 400 nm).
-
Sequentially add increasing concentrations of the HDAC8 stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum (400–500 nm).
-
Data Analysis: Correct the fluorescence readings for dilution. Plot the decrease in fluorescence intensity at 400 nm against the total HDAC8 concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a quadratic equation for tight binding) to determine the Kd value.[1]
Protocol 3: Distinguishing Quenching Mechanisms via Stern-Volmer Analysis
This is a general protocol to definitively determine the quenching mechanism, adapted from principles of fluorescence spectroscopy.[6][8][9]
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the fluorophore (c-SAHA) and varying concentrations of the quencher (HDAC8).
-
Steady-State Measurements: Measure the fluorescence intensity (I) for each sample. Also, measure the intensity of the fluorophore alone (I₀).
-
Stern-Volmer Plot: Plot I₀/I versus the quencher concentration [Q]. The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
Time-Resolved Measurements (Optional but Recommended): Measure the fluorescence lifetime of the fluorophore in the absence (τ₀) and presence (τ) of the quencher. For dynamic quenching, τ₀/τ = I₀/I. For pure static quenching, τ₀/τ = 1, as the unbound fluorophores have a normal lifetime.[9]
-
Temperature Dependence Study: Repeat the steady-state measurements at several different temperatures.
Conclusion
The this compound conjugate is a sophisticated chemical tool that leverages a specific, high-affinity binding event to generate a measurable optical signal. Its fluorescence is significantly quenched via a static quenching mechanism upon forming a stable, ground-state complex with HDAC8. This predictable behavior allows for the development of a simple, robust, and sensitive competitive displacement assay. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize the c-SAHA probe in high-throughput screening campaigns for the discovery and characterization of novel HDAC inhibitors.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical Properties of Coumarin-SAHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA or c-SAHA), a fluorescent derivative of the histone deacetylase (HDAC) inhibitor SAHA. This document details the core photophysical characteristics, experimental methodologies for their determination, and the application of c-SAHA as a fluorescent probe in competitive binding assays.
Core Photophysical Data
The key photophysical parameters of free this compound in a buffered aqueous solution have been determined and are summarized below. These properties form the basis of its utility as a fluorescent probe for studying HDAC inhibitors.
| Property | Value | Experimental Conditions |
| Absorption Maximum (λ_abs_) | 325 nm (major), 290 nm (minor) | 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP |
| Fluorescence Excitation Maximum (λ_ex_) | 325 nm | 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP |
| Fluorescence Emission Maximum (λ_em_) | 400 nm | 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP |
| Fluorescence Quantum Yield (Φ_F_) | 0.43 | Determined using quinine (B1679958) sulfate (B86663) as a standard |
Experimental Protocols
The characterization of this compound and its application in binding assays involve standard spectroscopic techniques. The detailed methodologies are crucial for the replication and validation of these findings.
Synthesis of this compound
While the full synthetic scheme is not detailed here, the conceptual synthesis involves conjugating a 7-amino-4-methylcoumarin (B1665955) fluorescent moiety to the aliphatic hydroxamate chain of SAHA, replacing the original anilino group.[1]
Photophysical Characterization
a. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the absorption maxima of this compound.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of this compound (e.g., 0.5 μM) in the specified buffer (10 mM Tris, pH 7.5, 100 mM NaCl, 1 mM TCEP).[1]
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).
-
Identify the wavelengths of maximum absorbance. The UV-Vis spectra of c-SAHA showed a prominent absorption band at 325 nm and a minor band at 290 nm.[1]
-
b. Fluorescence Spectroscopy:
-
Objective: To determine the fluorescence excitation and emission maxima, and to measure fluorescence intensity changes.
-
Instrumentation: A spectrofluorometer.
-
Procedure for Excitation and Emission Spectra:
-
Prepare a dilute solution of this compound (e.g., 0.5 μM) in the specified buffer.[1]
-
To obtain the emission spectrum, set the excitation wavelength to the absorption maximum (325 nm) and scan the emission over a suitable range (e.g., 350-500 nm).[1][2]
-
To obtain the excitation spectrum, set the emission wavelength to the emission maximum (400 nm) and scan the excitation wavelengths over a relevant range (e.g., 280-380 nm).[1][2]
-
The fluorescence excitation and emission maxima of free c-SAHA are 325 nm and 400 nm, respectively.[1]
-
c. Quantum Yield Determination:
-
Objective: To quantify the fluorescence efficiency of this compound.
-
Methodology: The relative quantum yield is determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).
-
Procedure:
-
Prepare solutions of the standard (quinine sulfate) and this compound with similar absorbances at the excitation wavelength.
-
Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of this compound using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
The quantum yield of c-SAHA was determined to be 0.43 using quinine sulfate as a standard.[1]
-
HDAC8 Binding Assay
This protocol describes the use of this compound to determine its binding affinity for HDAC8 and subsequently to screen for other HDAC inhibitors.
a. Direct Binding and Fluorescence Quenching:
-
Principle: The fluorescence of this compound is quenched upon binding to HDAC8.[1]
-
Procedure:
-
Titrate a fixed concentration of this compound (e.g., 0.1 μM) with increasing concentrations of HDAC8.[1]
-
After each addition of HDAC8, record the fluorescence emission spectrum (λ_ex_ = 325 nm, λ_em_ = 400-500 nm).[1]
-
The presence of 2 μM HDAC8 quenches the fluorescence intensity of c-SAHA by about 50% without changing the emission maximum.[1]
-
Plot the decrease in fluorescence intensity at 400 nm against the total HDAC8 concentration to generate a binding isotherm.
-
Analyze the binding isotherm to determine the dissociation constant (K_d_). The K_d_ value for the HDAC8-c-SAHA complex was found to be 0.16 ± 0.02 μM.[1]
-
b. Competitive Displacement Assay:
-
Principle: An unlabeled HDAC inhibitor will compete with this compound for binding to the active site of HDAC8, leading to the displacement of c-SAHA and a recovery of its fluorescence.
-
Procedure:
-
Prepare a mixture of this compound (e.g., 0.5 μM) and HDAC8 (e.g., 0.5 μM).[1]
-
Add a known concentration of a competing HDAC inhibitor (e.g., 10 μM).[1]
-
Measure the increase in fluorescence intensity at 400 nm (λ_ex_ = 325 nm).[1]
-
This increase in fluorescence is proportional to the amount of c-SAHA displaced from the enzyme, allowing for the determination of the binding affinity (K_d_) and dissociation off-rates (k_off_) of the competing inhibitor.[2]
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Coumarin-SAHA: A Fluorescent Probe for Histone Deacetylase Activity and Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA or c-SAHA), a fluorescent probe designed for the sensitive and continuous monitoring of histone deacetylase (HDAC) activity. This document details the probe's synthesis, mechanism of action, and its application in characterizing HDAC inhibitors, offering a valuable tool for cancer research and drug discovery.
Introduction to Histone Deacetylases and Fluorescent Probes
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a key therapeutic target.[1][2]
The development of HDAC inhibitors is a major focus in cancer therapy, with drugs like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) approved for clinical use.[1][3][4] To facilitate the discovery and characterization of new HDAC inhibitors, robust and efficient screening assays are essential. Fluorescent probes offer a sensitive and high-throughput method for this purpose.[3][5] this compound has emerged as a valuable tool, enabling the determination of binding affinities (Kd) and dissociation off-rates (koff) of potential HDAC inhibitors.[1][3]
This compound: Synthesis and Physicochemical Properties
This compound is a derivative of the known HDAC inhibitor SAHA, where the anilino "cap" group is replaced by a fluorescent 7-amino-4-methylcoumarin (B1665955) moiety.[6][7] This modification imparts fluorescent properties to the molecule while retaining its ability to bind to the catalytic site of HDACs.[6]
Synthesis of this compound
The synthesis of this compound is a two-step process.[1]
Step 1: Amide Coupling Suberic acid monomethyl ester is coupled with 7-amino-4-methylcoumarin in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758). The reaction mixture is stirred at room temperature for 24 hours.[1]
Step 2: Hydroxamic Acid Formation The methyl ester of the product from Step 1 is then converted to the corresponding hydroxamic acid, yielding this compound.[1]
Caption: The mechanism of the this compound competitive displacement assay.
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Synthesis of this compound
Materials:
-
Suberic acid monomethyl ester
-
7-amino-4-methylcoumarin
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve suberic acid monomethyl ester (2 mmol), DMAP (0.48 mmol), and 7-amino-4-methylcoumarin (2 mmol) in 20 mL of dichloromethane at room temperature. [1]2. After 30 minutes, add EDC (4.8 mmol) to the mixture. [1]3. Stir the reaction mixture at room temperature for 24 hours. [1]4. Add 50 mL of dichloromethane to the reaction mixture. [1]5. Wash the organic solution with water (3 x 50 mL). [1]6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product. [1]7. The subsequent conversion to the hydroxamic acid can be achieved using standard procedures with hydroxylamine.
HDAC Binding and Inhibition Assays
Materials:
-
This compound (c-SAHA)
-
HDAC enzyme (e.g., HDAC8)
-
Assay Buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP. [1]* Test HDAC inhibitors
-
Fluorometer
4.2.1. Direct Binding and Fluorescence Quenching
-
Prepare a solution of c-SAHA (e.g., 0.5 µM) in the assay buffer. [1]2. Measure the baseline fluorescence emission at 400 nm with excitation at 325 nm. [1]3. Add the HDAC enzyme (e.g., 2 µM HDAC8) to the c-SAHA solution. [1]4. Incubate to allow for binding.
-
Measure the fluorescence emission again to observe the quenching effect. [1] 4.2.2. Determination of Binding Affinity (Kd) of c-SAHA
-
Prepare a fixed concentration of c-SAHA (e.g., 100 nM) in the assay buffer. [1]2. Titrate this solution with increasing concentrations of the HDAC enzyme. [1]3. After each addition of the enzyme, allow the system to equilibrate and measure the decrease in fluorescence intensity at 400 nm (excitation at 325 nm). [1]4. Plot the change in fluorescence against the total enzyme concentration.
-
Analyze the resulting binding isotherm using a suitable binding model (e.g., a quadratic equation for tight binding) to determine the Kd value. [1] 4.2.3. Competitive Displacement Assay to Determine Inhibitor Kd
-
Prepare a mixture containing c-SAHA (e.g., 0.5 µM) and the test inhibitor (e.g., 2 µM) in the assay buffer. [1]2. Titrate this mixture with increasing concentrations of the HDAC enzyme. [1]3. Monitor the fluorescence signal at 400 nm (excitation at 325 nm) after each addition of the enzyme. [1]4. The data can be analyzed using competitive binding models and software (e.g., Dynafit) to determine the Kd of the test inhibitor. [1] Diagram of the Experimental Workflow for Inhibitor Characterization
Caption: A step-by-step workflow for determining the Kd of an HDAC inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its use in characterizing other HDAC inhibitors.
Table 1: Properties of this compound with HDAC8
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.16 ± 0.02 µM (160 nM) | [1] |
| Inhibitory Constant (Ki) | 160 nM | [1] |
Table 2: Binding Affinities (Kd) of Other HDAC Inhibitors Determined Using the this compound Competitive Assay with HDAC8
| Inhibitor | Kd (µM) | Reference |
| SAHA (Suberoylanilide hydroxamic acid) | 0.58 ± 0.14 | [1] |
| TSA (Trichostatin A) | Data not explicitly provided in the search results | |
| M344 (4-Dimethylamino-N-(6-hydroxycarbamoylhexyl)-benzamide) | Data not explicitly provided in the search results | |
| SBHA (Suberoyl bis-hydroxamic acid) | Data not explicitly provided in the search results |
Conclusion
This compound is a highly effective fluorescent probe for the study of histone deacetylases. Its straightforward synthesis, well-characterized fluorescence properties, and mechanism of action based on fluorescence quenching and competitive displacement make it a robust tool for high-throughput screening and detailed characterization of HDAC inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to employ this compound in their efforts to discover and develop novel therapeutics targeting HDACs.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 7. This compound - Biochemicals - CAT N°: 10671 [bertin-bioreagent.com]
The Principle of Coumarin-SAHA Competitive Binding Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the Coumarin-SAHA (c-SAHA) competitive binding assay. This fluorescence-based method offers a robust and sensitive platform for the screening and characterization of Histone Deacetylase (HDAC) inhibitors, crucial components in epigenetic research and therapeutic development.
Core Principle
The this compound competitive binding assay is a powerful tool for determining the binding affinities (Kd) and dissociation off-rates (koff) of potential HDAC inhibitors. The assay's mechanism is centered around a specially designed fluorescent probe, this compound (c-SAHA), which is a derivative of the known pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA).
The core principle relies on a change in the fluorescent properties of the c-SAHA probe upon binding to an HDAC enzyme. In its free state, the c-SAHA molecule exhibits strong fluorescence. However, when it binds to the active site of an HDAC enzyme, its fluorescence is significantly quenched.[1]
The assay measures the ability of a test compound (a potential inhibitor) to compete with the c-SAHA probe for binding to the HDAC active site. When a test inhibitor is introduced, it displaces the c-SAHA probe from the enzyme. This displacement restores the probe's fluorescence. The resulting increase in fluorescence intensity is directly proportional to the binding affinity of the test inhibitor.[2] This allows for the quantitative determination of the inhibitor's binding parameters. This method is advantageous as it does not require radioactive materials and is suitable for high-throughput screening (HTS) formats.[2]
Key Components:
-
This compound (c-SAHA) Probe: A synthetic molecule where the anilino "cap" group of SAHA is replaced by a 7-amino-4-methylcoumarin (B1665955) fluorophore.[1] It acts as a high-affinity fluorescent ligand for the HDAC active site.
-
Histone Deacetylase (HDAC) Enzyme: The target protein of interest. This assay is applicable to most HDAC isozymes that SAHA inhibits, particularly Class I and II HDACs.[2]
-
Test Inhibitor: The compound whose binding affinity for the HDAC enzyme is to be determined.
-
Buffer System: A stable aqueous solution to maintain the pH and ionic strength, ensuring the stability and activity of the enzyme.
Signaling and Interaction Pathway
The assay does not involve a complex cellular signaling pathway but rather a direct molecular competition at the active site of the HDAC enzyme. The interactions can be visualized as a set of equilibria.
References
An In-depth Technical Guide on the Interaction of Coumarin-SAHA Conjugates with Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between coumarin-SAHA (Suberoylanilide Hydroxamic Acid) hybrids and Histone Deacetylases (HDACs). By integrating a coumarin (B35378) moiety with the core structure of the FDA-approved HDAC inhibitor SAHA, researchers have developed novel compounds with enhanced potency and, in some cases, altered isoform selectivity. This document details the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for studying these promising anti-cancer agents.
Introduction to this compound HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.[2][3]
SAHA (Vorinostat) is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[2][4] The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[5] Coumarin, a natural product with diverse biological activities, has been effectively utilized as a cap group in the design of novel HDAC inhibitors.[2][4][5] The fusion of a coumarin scaffold to a SAHA-like structure, typically retaining the hydroxamate ZBG, has given rise to a new class of potent this compound hybrids.[2][5][6] These compounds often exhibit superior inhibitory activity against HDACs compared to SAHA and have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5]
Quantitative Data: HDAC Inhibition and Anti-proliferative Activity
The following tables summarize the quantitative data for various coumarin-based hydroxamate derivatives, comparing their HDAC inhibitory activity and cytotoxic effects against different cancer cell lines with the reference drug, SAHA.
Table 1: Inhibitory Activity (IC50) of this compound Analogs against HDAC Isoforms
| Compound | Linker (n=) | HDAC1 (nM) | HDAC2 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) | Reference |
| SAHA | - | 21.10 | - | - | - | - | - | - | [5] |
| 10e | 7 | 0.24 | - | - | - | - | - | - | [5] |
| 11d | - | - | - | - | - | - | - | - | [5] |
| 13c | 5 | 0.30 | - | - | - | - | - | - | [4] |
| ZN444B | - | Potent | Weaker | Weaker | Weaker | Weaker | Weaker | Weaker | [2] |
Note: A comprehensive table with more compounds and specific IC50 values for all isoforms was not available across the searched literature. The data indicates that coumarin-hybrids like 10e and 13c show significantly higher potency against HDAC1 compared to SAHA. ZN444B also shows a strong preference for HDAC1.[2][4][5] Compound 10e was reported to be nearly 90 times more active than SAHA against HDAC1.[5]
Table 2: Anti-proliferative Activity (IC50/GI50 in µM) of this compound Analogs in Cancer Cell Lines
| Compound | A549 (Lung) | Hela (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | SK-Lu-1 (Lung) | MOLT-4 (Leukemia) | LOX-IMVI (Melanoma) | Reference |
| SAHA | >10 | >10 | >10 | - | 1.2-6.8 fold weaker than 4c/4d | - | >100 | >100 | [5][7] |
| 10e | 1.15 | 1.02 | 4.65 | - | - | - | - | - | [5] |
| 11d | 1.34 | 1.16 | 5.12 | - | - | - | - | - | [5] |
| 4c | - | - | - | Potent | - | - | - | - | [7] |
| 4d | - | - | - | Potent | - | - | - | - | [7] |
| 5k | - | - | - | - | - | - | 0.294 | 0.264 | [3] |
| 5u | - | - | - | - | - | - | 0.189 | 0.263 | [3] |
| 13a | - | - | - | - | 0.36-2.91 | - | - | - | [8] |
| 13c | - | - | - | - | 0.36-2.91 | - | - | - | [8] |
Note: Compounds 4c and 4d showed 1.2 to 6.8 times stronger cytotoxicity against the MCF-7 cancer cell line than SAHA.[7] Compounds 5k and 5u showed significantly better activity against MOLT-4 and LOX-IMVI cell lines than SAHA.[3]
Table 3: Apoptosis Induction by this compound Analogs
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |
| SAHA | A549 | 1.25 | 27.6 | [5] |
| 2.5 | 40.9 | [5] | ||
| 5.0 | 61.4 | [5] | ||
| 10e | A549 | 1.25 | >27.6 | [5] |
| 2.5 | >40.9 | [5] | ||
| 5.0 | >61.4 | [5] | ||
| 11d | A549 | 1.25 | >27.6 | [5] |
| 2.5 | >40.9 | [5] | ||
| 5.0 | >61.4 | [5] | ||
| SAHA | MDA-MB-231 | 1 | 7.3 | [4] |
| 2 | 12.6 | [4] | ||
| 13a | MDA-MB-231 | 1 | 13.24 | [4] |
| 2 | 18.01 | [4] | ||
| 13c | MDA-MB-231 | 1 | 19.26 | [4] |
| 2 | 25.14 | [4] |
Note: Compounds 10e, 11d, 13a, and 13c induced a higher percentage of apoptotic cells compared to SAHA at equivalent concentrations.[4][5]
Signaling Pathways Modulated by this compound HDAC Inhibitors
HDAC inhibitors, including this compound hybrids, exert their anti-cancer effects by modulating multiple signaling pathways that control cell survival, proliferation, and death.
Apoptosis Induction
HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]
-
Intrinsic Pathway: This pathway is activated by intracellular stress and leads to the release of cytochrome c from the mitochondria.[11] HDAC inhibitors can promote this by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulating pro-apoptotic proteins such as Bax and Bak.[9]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TRAIL) to death receptors (e.g., DR4, DR5) on the cell surface.[9][12] HDAC inhibitors can enhance this pathway by upregulating the expression of death receptors and their ligands.[12] Both pathways converge on the activation of effector caspases, like caspase-3, which execute the apoptotic program.[11]
Caption: Apoptosis signaling pathways induced by this compound.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and is frequently dysregulated in cancer.[13][14] There is significant crosstalk between HDACs and the PI3K/Akt/mTOR pathway. Inhibition of both pathways simultaneously has shown synergistic anti-tumor effects.[15][16] HDAC inhibitors can affect this pathway at multiple levels, although the precise mechanisms are complex and can be cell-type dependent. Some studies suggest that HDAC inhibition can lead to the acetylation and modulation of key pathway components like Akt.
Caption: Interaction of HDAC inhibition with the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound compounds with HDACs.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare HeLa nuclear extract or purified recombinant HDAC enzymes as the source of HDAC activity.
-
Dilute the HDAC fluorometric substrate (containing an acetylated lysine side chain) and lysine developer according to the manufacturer's instructions (e.g., BioVision, Cat# K340-100).[2]
-
Prepare a stock solution of the this compound compound and a positive control (e.g., SAHA, Trichostatin A) in DMSO. Create serial dilutions in assay buffer.
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[2]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro HDAC inhibition assay.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the increase in acetylated histones (e.g., H3 and H4) in cells treated with HDAC inhibitors, providing a direct measure of target engagement in a cellular context.[4][5]
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., A549, MDA-MB-231) to 70-80% confluency.
-
Treat cells with varying concentrations of the this compound compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4) overnight at 4°C.[4][19] Use an antibody for total H3 or β-actin as a loading control.
-
Wash the membrane three times with TBST.[19]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.[19]
-
Analyze the band intensities to determine the relative increase in histone acetylation.
-
Cell-Based Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with a this compound compound.
Protocol:
-
Cell Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the this compound compound for a designated period (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.[4]
-
Conclusion
This compound hybrids represent a promising class of HDAC inhibitors with potent anti-cancer activity. Their modular design allows for synthetic modifications to improve potency and selectivity. The data presented in this guide demonstrates that these compounds can be significantly more effective than SAHA at inhibiting HDACs and inducing apoptosis in cancer cells. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers working to further elucidate the therapeutic potential of these novel agents in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Coumarin-SAHA: A Technical Guide to its Discovery and Development as a Fluorescent Probe and Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of epigenetic drug discovery has been significantly shaped by the development of histone deacetylase (HDAC) inhibitors. Among these, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat, stands as a landmark achievement, being one of the first HDAC inhibitors approved for cancer treatment.[1][2] Building upon the structural and functional insights from SAHA, researchers have explored novel derivatives to enhance potency, selectivity, and utility. This technical guide delves into the discovery and development of Coumarin-SAHA (c-SAHA), a fluorescent derivative that has emerged as a powerful tool for studying HDACs, alongside the broader exploration of coumarin-hydroxamate hybrids as promising anticancer therapeutics.[1][3][4]
Coumarin, a natural product known for its diverse pharmacological properties, has been strategically incorporated into the classic SAHA scaffold.[3][4] This fusion has yielded compounds with dual functionality: serving as fluorescent probes for high-throughput screening and acting as potent antiproliferative agents.[4] This guide will provide an in-depth overview of the synthesis, experimental protocols, and mechanistic insights gleaned from the development of this compound and its analogs.
Design and Synthesis of this compound
The design of this compound was predicated on the established pharmacophore model of HDAC inhibitors, which consists of a cap group for surface interactions, a zinc-binding group (ZBG) to chelate the active site zinc ion, and a linker connecting the two.[2] In c-SAHA, the anilino "cap" group of SAHA is replaced by a 7-amino-4-methylcoumarin (B1665955) moiety.[5] This substitution was predicted to not cause significant steric hindrance within the enzyme's active site.[1]
The synthesis of this compound is a multi-step process, as summarized in the workflow below.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
The Theoretical Underpinnings of Coumarin-SAHA Fluorescence Modulation: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the photophysical principles and experimental frameworks governing the Coumarin-SAHA fluorescent probe system for histone deacetylase (HDAC) inhibitor screening.
Introduction
The development of targeted therapies against histone deacetylases (HDACs) has emerged as a promising avenue in oncology and other therapeutic areas. Suberoylanilide hydroxamic acid (SAHA), an FDA-approved HDAC inhibitor, serves as a cornerstone in this field. The ability to rapidly and accurately screen for novel HDAC inhibitors is paramount to advancing drug discovery efforts. The this compound (c-SAHA) fluorescent probe represents a significant technological advancement in this domain, offering a sensitive and high-throughput method for determining the binding affinities and kinetics of potential drug candidates. This technical guide elucidates the core theoretical basis of the fluorescence changes observed in the this compound system, provides detailed experimental protocols, and presents key quantitative data for researchers, scientists, and drug development professionals.
Theoretical Basis of this compound Fluorescence Change
The fundamental principle behind the utility of the this compound probe lies in the modulation of its fluorescence upon interaction with HDAC enzymes. This phenomenon is primarily attributed to a process of fluorescence quenching upon binding of the probe to the enzyme's active site.
Coumarin (B35378), a well-characterized fluorophore, provides the luminescent properties of the c-SAHA conjugate.[1][2] The SAHA moiety, on the other hand, contains the critical hydroxamic acid group which acts as a zinc-binding group, enabling it to chelate the zinc ion within the active site of HDAC enzymes.[3][4] This targeted binding is the initiating event for the observed change in fluorescence.
The prevailing mechanism for the fluorescence quenching of c-SAHA upon binding to HDACs is believed to be a form of static quenching . In this model, the formation of a non-fluorescent ground-state complex between the c-SAHA probe and the HDAC enzyme is responsible for the decrease in fluorescence intensity.[5][6] This interaction alters the electronic environment of the coumarin fluorophore, providing a non-radiative pathway for the excited state to return to the ground state, thereby reducing the quantum yield of fluorescence.
It is crucial to note that the fluorescence change is not dependent on Förster Resonance Energy Transfer (FRET) from the enzyme's tryptophan residues.[7][8] This simplifies the interpretation of the results and broadens the applicability of the probe to various HDAC isozymes without the need for specific tryptophan positioning.
The fluorescence of the c-SAHA probe is restored upon the introduction of a competitive HDAC inhibitor. This competing molecule displaces the c-SAHA probe from the active site of the enzyme, releasing it back into the solution where its fluorescence is no longer quenched. The degree of fluorescence restoration is directly proportional to the binding affinity and concentration of the competing inhibitor, forming the basis of a robust competitive binding assay.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound fluorescent probe and its interaction with HDAC enzymes.
| Parameter | Value | Reference |
| Photophysical Properties of Free c-SAHA | ||
| Excitation Maximum (λex) | 325 nm | [7][8] |
| Emission Maximum (λem) | 400 nm | [7][8] |
| Quantum Yield (Φ) | 0.43 | [8] |
| Interaction with HDAC8 | ||
| Binding Affinity (Kd) | 0.16 ± 0.02 μM | [8] |
| Inhibition Constant (Ki) | 160 nM | [8] |
| Fluorescence Quenching | ~50% | [8] |
Table 1: Photophysical and Binding Properties of this compound.
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| 10e (Coumarin-based hydroxamate) | HDAC1 | 0.24 | [9] |
| SAHA (Vorinostat) | HDAC1 | 21.10 | [9] |
Table 2: Inhibitory Activity of a Novel Coumarin-based Hydroxamate Derivative Compared to SAHA.
Experimental Protocols
Synthesis of this compound (c-SAHA)
The synthesis of this compound is typically achieved in a two-step process.[8]
Step 1: Amide Coupling
-
Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.
-
After 30 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.4 mmol) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the methyl ester intermediate.
Step 2: Hydroxamic Acid Formation
-
Dissolve the methyl ester intermediate from Step 1 in a mixture of methanol (B129727) and dichloromethane.
-
Add a freshly prepared solution of hydroxylamine (B1172632) (from hydroxylamine hydrochloride and sodium methoxide) in methanol.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an acidic resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final this compound product.
Fluorescence-Based Competitive Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a test inhibitor for an HDAC enzyme using the c-SAHA probe.[7][8]
Materials:
-
This compound (c-SAHA) stock solution (in DMSO)
-
Recombinant HDAC enzyme (e.g., HDAC8)
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, containing 100 mM NaCl, 1 mM TCEP)
-
Test inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of c-SAHA and the HDAC enzyme in the assay buffer in the wells of the microplate. A typical concentration would be 0.5 µM for both c-SAHA and the HDAC enzyme.
-
Incubate the mixture at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 30 minutes).
-
Measure the initial fluorescence intensity (quenched state) using an excitation wavelength of 325 nm and an emission wavelength of 400 nm.
-
Add increasing concentrations of the test inhibitor to the wells.
-
Incubate the plate again to allow for competitive displacement and a new equilibrium to be established.
-
Measure the fluorescence intensity at each inhibitor concentration.
-
Plot the increase in fluorescence intensity as a function of the inhibitor concentration.
-
Analyze the resulting data using appropriate binding models (e.g., Cheng-Prusoff equation) to determine the Ki or IC50 value of the test inhibitor.
Visualizations
Caption: Experimental workflow for the synthesis and application of the this compound fluorescent probe.
Caption: Logical relationships of molecular interactions in the competitive binding assay.
Conclusion
The this compound fluorescent probe system provides a powerful and elegant solution for the high-throughput screening and characterization of HDAC inhibitors. Its theoretical basis, rooted in the principles of fluorescence quenching upon specific binding, allows for a direct and sensitive measurement of inhibitor potency. The straightforward experimental protocols and the wealth of quantitative data available make this a highly accessible and valuable tool for researchers in the field of drug discovery. A thorough understanding of the underlying photophysical principles and experimental nuances, as detailed in this guide, is essential for the effective implementation of this technology in the quest for novel therapeutics.
References
- 1. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploratory Studies Using Coumarin-SAHA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory use of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA) and related coumarin-based hydroxamate derivatives. This class of compounds has garnered significant interest due to their potential as histone deacetylase (HDAC) inhibitors and their utility as fluorescent probes in drug discovery and molecular biology. This document details their synthesis, mechanism of action, and application in various experimental contexts, supported by quantitative data, detailed protocols, and visual diagrams of relevant pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a hybrid molecule that combines the structural features of coumarin (B35378), a well-known fluorophore, and suberoylanilide hydroxamic acid (SAHA), an FDA-approved HDAC inhibitor.[1][2] This unique combination imparts dual functionality: it acts as an inhibitor of histone deacetylases and serves as a fluorescent probe to study enzyme-inhibitor interactions.[3][4]
The primary mechanism of action for this compound and its analogs is the inhibition of HDAC enzymes.[5][6] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds increase histone acetylation, which relaxes chromatin structure and can reactivate the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[6][7]
One specific coumarin-hydroxamate conjugate, ZN444B, has been shown to target the HDAC1-Sp1-FOSL2 signaling axis in breast cancer.[5] Furthermore, related coumarin derivatives have been implicated in modulating the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various exploratory studies on this compound and related compounds.
Table 1: Binding Affinities and Physicochemical Properties of this compound
| Parameter | Value | Target Enzyme | Reference |
| Binding Affinity (Kd) | 0.16 ± 0.02 µM | HDAC8 | [3] |
| Inhibitory Constant (Ki) | 160 nM | HDAC8 | [3] |
| Quantum Yield | 0.43 | - | [3] |
| Fluorescence Excitation Max (λex) | 325 nm | - | [3][4] |
| Fluorescence Emission Max (λem) | 400 nm | - | [3][4] |
Table 2: Comparative Binding Affinity of SAHA
| Parameter | Value | Target Enzyme | Reference |
| Binding Affinity (Kd) | 0.58 ± 0.14 µM | HDAC8 | [3] |
Table 3: HDAC Inhibitory Activity of Selected Coumarin-Hydroxamate Derivatives
| Compound | IC50 | Target HDAC | Reference |
| 10e | 0.24 nM | HDAC1 | [6] |
| 14f | 0.19 µM | HDAC1 | [7] |
| 4c | 0.16 µM | Total HDACs | [10] |
| 4d | 0.33 µM | Total HDACs | [10] |
| SAHA | 21.10 nM | HDAC1 | [6] |
| SAHA | 0.23 µM | HDAC1 | [7] |
| SAHA | 0.63 µM | Total HDACs | [10] |
Table 4: Anti-proliferative Activity of Coumarin-Hydroxamate Derivatives (IC50 Values)
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 10e | > SAHA | > SAHA | - | - | [6] |
| 11d | > SAHA | > SAHA | - | - | [6] |
| 14f | - | Strongest | Potent | Potent | [7] |
| 4c | Moderate | - | Potent (1.2-6.8x > SAHA) | - | [10] |
| 4d | Moderate | - | Potent (1.2-6.8x > SAHA) | - | [10] |
| I | - | - | 0.135 µM | 0.094 µM | [11] |
| II | - | - | 0.050 µM | 0.040 µM | [11] |
| III | - | - | 0.065 µM | 0.032 µM | [11] |
| IV | - | - | 0.059 µM | 0.046 µM | [11] |
| SAHA | - | - | 0.107 µM | 0.141 µM | [11] |
Table 5: Apoptosis Induction by Coumarin-Hydroxamate Derivatives in A549 Cells
| Compound | Concentration | Apoptotic Cells (%) | Reference |
| 10e | 1.25 µM | 51.9% | [6] |
| 2.5 µM | 84.4% | [6] | |
| 5 µM | 90.3% | [6] | |
| 11d | 1.25 µM | 81.7% | [6] |
| 2.5 µM | 87.2% | [6] | |
| 5 µM | 91.4% | [6] | |
| SAHA | 1.25 µM | 27.6% | [6] |
| 2.5 µM | 40.9% | [6] | |
| 5 µM | 61.4% | [6] |
Detailed Experimental Protocols
This section provides methodologies for key experiments involving this compound and its analogs.
Synthesis of this compound (c-SAHA)
This protocol is based on the synthesis described by Singh et al.[3]
-
Step 1: Amide Coupling.
-
Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.
-
After 30 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (4.8 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with 50 mL of dichloromethane and wash with water (3 x 50 mL).
-
Dry the organic layer with Na2SO4 and evaporate under reduced pressure to obtain the intermediate product.
-
-
Step 2: Hydroxamic Acid Formation.
-
Treat the purified intermediate product with hydroxylamine (B1172632) under alkaline conditions.
-
This reaction yields N1-hydroxy-N8-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide, referred to as this compound (c-SAHA).
-
-
Purification and Characterization.
-
Purify the crude c-SAHA using silica (B1680970) gel column chromatography.
-
Confirm the chemical identity of the final product using NMR and Mass Spectrometry.
-
Spectrofluorometric Binding Assays
This protocol describes the use of c-SAHA as a fluorescent probe to determine the binding affinities of HDAC inhibitors.[3]
-
Instrumentation: Use a spectrofluorometer equipped with a magnetic stirrer and a thermostated water bath.
-
Binding Isotherm of c-SAHA and HDAC8:
-
Prepare a solution of c-SAHA (e.g., 0.1 µM) in a suitable buffer (e.g., 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP).
-
Titrate the c-SAHA solution with increasing concentrations of HDAC8.
-
Monitor the fluorescence emission spectrum (e.g., 400–500 nm) with an excitation wavelength of 325 nm.
-
Analyze the resulting binding isotherm to determine the dissociation constant (Kd) of the HDAC8-c-SAHA complex.
-
-
Competitive Displacement Assay for Inhibitor Kd Determination:
-
Prepare a mixture containing c-SAHA (e.g., 0.5 µM) and the non-fluorescent competitive inhibitor (e.g., 2 µM SAHA).
-
Titrate this mixture with increasing concentrations of HDAC8.
-
Monitor the decrease in fluorescence intensity at 400 nm (excitation at 325 nm).
-
Fit the data using appropriate software (e.g., Dynafit) to determine the Kd of the inhibitor.
-
Cell-Based Assays
These are generalized protocols based on studies of coumarin-hydroxamate derivatives.[6][12]
-
Cell Culture: Maintain cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Anti-proliferative (Cytotoxicity) Assay (e.g., SRB Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Wash and solubilize the bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the IC50 values from the dose-response curves.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Treat cells with the test compounds at desired concentrations for a set time.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis for Histone Acetylation:
-
Lyse the compound-treated cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the exploratory studies of this compound.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Workflow for determining inhibitor binding affinity using this compound.
Caption: General workflow for the discovery of coumarin-based HDAC inhibitors.
References
- 1. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (Hdac) Inhibitors with Antitumor Activities [mdpi.com]
- 7. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking, synthesis, characteristics and preliminary cytotoxic study of new coumarin-sulfonamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Screening Coumarin-SAHA Histone Deacetylase (HDAC) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key therapeutic target.[2][4] Suberoylanilide hydroxamic acid (SAHA, Vorinostat) is an FDA-approved pan-HDAC inhibitor used in cancer therapy.[5][6]
The development of hybrid molecules, such as those combining the pharmacophore of SAHA with a coumarin (B35378) moiety, is a promising strategy to create novel inhibitors with improved potency, selectivity, and potentially fluorescent properties for use as molecular probes.[1][5][7] Coumarin and its derivatives are known to interact with various enzymes and exhibit diverse pharmacological properties, including anti-tumor effects.[5][6] This document provides a detailed screening protocol to identify and characterize novel Coumarin-SAHA HDAC inhibitors, from initial enzymatic assays to cellular target engagement.
Screening Cascade Workflow
A multi-step screening cascade is essential for identifying and validating promising this compound HDAC inhibitors. The workflow begins with a primary biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess antiproliferative activity and concludes with target validation to confirm the mechanism of action within the cellular context.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.ca]
- 5. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Off-Rate of Coumarin-SAHA based HDAC Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the dissociation off-rate (k_off) of histone deacetylase (HDAC) inhibitors using a competitive binding assay with the fluorescent probe Coumarin-SAHA. This method is particularly useful for characterizing the binding kinetics of novel HDAC inhibitors, which is a critical parameter in drug discovery and development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2] Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, has been approved for cancer treatment.[1] The efficacy of an HDAC inhibitor is not solely determined by its binding affinity (K_d) but also by its residence time on the target enzyme, which is inversely related to the dissociation off-rate (k_off). A slower off-rate can lead to a more sustained therapeutic effect.
This compound (c-SAHA) is a fluorescent analog of SAHA that serves as a valuable tool for probing the binding kinetics of HDAC inhibitors.[1] When bound to an HDAC enzyme, the fluorescence of this compound is quenched. In a competitive binding assay, a pre-formed complex of an HDAC enzyme and a non-fluorescent inhibitor is rapidly mixed with an excess of this compound. The displacement of the non-fluorescent inhibitor by this compound results in a decrease in fluorescence over time. The rate of this fluorescence change is directly proportional to the dissociation off-rate of the inhibitor from the enzyme.[3] This process can be monitored in real-time using stopped-flow fluorescence spectroscopy.
Data Presentation
The following table summarizes the binding affinities (K_d) and dissociation off-rates (k_off) of various HDAC inhibitors against HDAC8, as determined using the this compound based assay.[3]
| Inhibitor | K_d (µM) | k_off (s⁻¹) |
| SAHA | 0.58 ± 0.14 | 0.48 ± 0.06 |
| TSA | 0.02 ± 0.005 | 0.03 ± 0.007 |
| M344 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| SBHA | 0.25 ± 0.06 | 0.21 ± 0.04 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process. First, the free carboxyl group of suberic acid monomethyl ester is activated and then amidated with 7-amino-4-methylcoumarin. The resulting product is then treated with hydroxylamine (B1172632) to yield the final this compound product.[1]
Off-Rate Determination using Stopped-Flow Fluorescence Spectroscopy
This protocol describes the determination of the dissociation off-rate of an unlabeled HDAC inhibitor from HDAC8 using this compound as a fluorescent probe.
Materials and Reagents:
-
Recombinant human HDAC8 enzyme
-
This compound (c-SAHA)
-
Test HDAC inhibitor (non-fluorescent)
-
HDAC8 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 75 mM KCl, 0.001% Pluronic F-127[4]
-
Stopped-flow fluorescence spectrometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of HDAC8 in HDAC8 Assay Buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and dilute it in HDAC8 Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in HDAC8 Assay Buffer.
-
-
Stopped-Flow Instrument Setup:
-
Set the excitation wavelength to 325 nm and use a 395 nm cutoff filter for emission.[3]
-
Equilibrate the instrument and syringes to the desired reaction temperature (e.g., 25 °C).
-
Set the data acquisition parameters, including the total acquisition time and the number of data points. The acquisition time should be sufficient to observe the complete dissociation event.
-
-
Experiment Execution:
-
Syringe 1: Load with a solution containing HDAC8 and the test inhibitor. A typical concentration would be 1.0 µM HDAC8 and 10 µM test inhibitor.[3] Incubate this mixture for a sufficient time to allow the formation of the HDAC8-inhibitor complex.
-
Syringe 2: Load with a solution containing a high concentration of this compound (e.g., 40 µM).[3] This high concentration ensures that the binding of this compound is not the rate-limiting step.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and data acquisition will begin.
-
The decrease in fluorescence at 400 nm is monitored over time as this compound displaces the test inhibitor from HDAC8.[1]
-
-
Data Analysis:
-
The resulting kinetic trace (fluorescence intensity vs. time) is fitted to a single exponential decay equation: F(t) = F_final + (F_initial - F_final) * exp(-k_obs * t) where:
-
F(t) is the fluorescence at time t
-
F_initial is the initial fluorescence
-
F_final is the final fluorescence
-
k_obs is the observed rate constant
-
-
Under the conditions of this experiment (a high concentration of the displacing probe), the observed rate constant (k_obs) is equal to the dissociation off-rate (k_off) of the test inhibitor.[3]
-
Visualizations
Experimental Workflow for Off-Rate Determination
Caption: Workflow for determining HDAC inhibitor off-rate.
HDAC Signaling Pathway and Inhibition
HDACs regulate the acetylation status of both histone and non-histone proteins, thereby influencing various cellular signaling pathways. For instance, HDACs can be regulated by upstream signals from growth factor receptors like EGFR and, in turn, can modulate the activity of downstream effectors such as the Akt/FOXO3a pathway, which is critical for cell survival and proliferation.[5][6][7][8][9] HDAC inhibitors can interfere with these pathways, leading to anti-cancer effects.
Caption: Simplified HDAC signaling pathway and point of inhibition.
References
- 1. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzyme activity of histone deacetylase 8 is modulated by a redox-switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR phosphorylates HDAC1 to regulate its expression and anti-apoptotic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of histone deacetylase activities and functions by phosphorylation and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation of EGF Receptor Contributes to Tumor Cell Resistance to Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibition Decreases the Expression of EGFR in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC8 Activates AKT through Upregulating PLCB1 and Suppressing DESC1 Expression in MEK1/2 Inhibition-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Coumarin-SAHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, is an FDA-approved drug for cancer treatment.[1][2] High-throughput screening (HTS) is a critical tool for the discovery of novel HDAC inhibitors. Coumarin-SAHA (c-SAHA) is a fluorescent derivative of SAHA designed for HTS applications.[1][2][3] It acts as a fluorescent probe that competitively binds to the catalytic site of HDAC enzymes.[3][4] This document provides detailed application notes and protocols for utilizing this compound in HTS assays to identify and characterize HDAC inhibitors.
The principle of the assay is based on the change in fluorescence of this compound upon binding to an HDAC enzyme. The fluorescence of free c-SAHA is quenched by approximately 50% when it binds to HDAC8.[3][4] In a competitive binding assay, a potential inhibitor will displace the bound c-SAHA from the HDAC enzyme, leading to a restoration of fluorescence.[1] This increase in fluorescence intensity is directly proportional to the binding affinity of the test compound, enabling the rapid screening of large compound libraries. This method is highly sensitive, robust, and adaptable for a high-throughput format for screening HDAC inhibitors and determining their binding affinities (Kd) and dissociation off-rates (koff).[1][2]
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like SAHA exert their effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Signaling pathway of HDAC inhibition by compounds like SAHA.
Data Presentation
Quantitative data from HTS assays using this compound should be summarized for clear comparison.
| Compound | Target HDAC | Assay Type | IC50 / Kd (µM) | Reference |
| This compound | HDAC8 | Binding Affinity | 0.16 ± 0.02 | [1] |
| SAHA | HDAC8 | Competitive Binding | 0.58 ± 0.14 | [1] |
| TSA | HDAC8 | Competitive Binding | Data not specified | [1] |
| SBHA | HDAC8 | Competitive Binding | Data not specified | [1] |
| M344 | HDAC8 | Competitive Binding | Data not specified | [1] |
Note: The table above is populated with available data from the search results. Assays with unspecified quantitative outcomes are noted.
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for this compound has been described.[1] The synthesis involves the reaction of suberic acid monomethyl ester with 7-amino-4-methylcoumarin, followed by purification.[1]
High-Throughput Screening Protocol for HDAC Inhibitors
This protocol is adapted from a study on this compound as a fluorescent probe for determining binding affinities of HDAC inhibitors.[1]
Materials and Reagents:
-
This compound (c-SAHA)
-
Recombinant human HDAC8 enzyme
-
Assay Buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP.[1]
-
Test compounds (potential HDAC inhibitors)
-
Positive Control: SAHA, Trichostatin A (TSA), or other known HDAC inhibitors.[1]
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: High-throughput screening experimental workflow.
Assay Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer (10 mM Tris, pH 7.5, 100 mM NaCl, 1 mM TCEP).[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (e.g., 0.5 µM).[1]
-
Prepare a stock solution of HDAC8 enzyme and dilute it in the assay buffer to the desired final concentration (e.g., 0.5 µM).[1]
-
Prepare serial dilutions of test compounds and control inhibitors in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the diluted this compound solution to all wells.
-
Add the diluted HDAC8 enzyme solution to all wells except for the negative control (no enzyme) wells.
-
Incubate the plate at room temperature for a sufficient time to allow for the binding of c-SAHA to HDAC8.
-
-
Compound Addition:
-
Add the serially diluted test compounds to the respective wells.
-
Add a known HDAC inhibitor (e.g., SAHA) as a positive control.
-
Add assay buffer or solvent vehicle to the control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a period to allow the competitive displacement of c-SAHA by the test compounds.
-
-
Fluorescence Measurement:
Data Analysis:
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound concentration can be calculated using the following formula: % Inhibition = [(F_compound - F_min) / (F_max - F_min)] * 100 Where:
-
F_compound is the fluorescence of the well with the test compound.
-
F_min is the fluorescence of the control with c-SAHA and HDAC8 (maximum quenching).
-
F_max is the fluorescence of the control with c-SAHA only (no quenching).
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound-based fluorescence quenching assay provides a robust and sensitive platform for the high-throughput screening and characterization of HDAC inhibitors. Its competitive binding mechanism allows for the direct measurement of inhibitor potency. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in the successful implementation of this assay for drug discovery efforts targeting histone deacetylases.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. This compound - Biochemicals - CAT N°: 10671 [bertin-bioreagent.com]
Application Note: High-Throughput Determination of HDAC8 Binding Affinity using a Coumarin-SAHA Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from lysine (B10760008) residues of histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[2][3] The isoform HDAC8, a class I HDAC, is overexpressed in various cancers, including neuroblastoma and T-cell lymphoma, making it a significant therapeutic target for anticancer drug development.[2][4] Suberoylanilide hydroxamic acid (SAHA, Vorinostat) is an FDA-approved pan-HDAC inhibitor that has shown therapeutic efficacy.[1][5]
The development of potent and selective HDAC8 inhibitors requires robust and efficient methods to determine their binding affinities. Traditional methods can be time-consuming and may involve radioactivity.[6] This application note describes a sensitive and high-throughput fluorescence-based competition assay for measuring the binding affinity of test compounds to HDAC8. The assay utilizes Coumarin-SAHA (c-SAHA), a fluorescent analog of SAHA, which acts as a high-affinity probe for the HDAC8 active site.[7]
Assay Principle
The binding affinity assay is based on the principle of fluorescence quenching and competitive displacement. This compound (c-SAHA) is a fluorescent molecule that, upon binding to the active site of HDAC8, experiences a significant quenching of its fluorescence signal.[7]
In a competitive assay format, a test compound (unlabeled inhibitor) is introduced to a pre-formed complex of HDAC8 and c-SAHA. The test compound competes with c-SAHA for binding to the HDAC8 active site. If the test compound binds to HDAC8, it displaces c-SAHA, leading to a restoration of the c-SAHA fluorescence signal. The increase in fluorescence intensity is directly proportional to the amount of c-SAHA displaced, which in turn correlates with the binding affinity of the test compound. This allows for the determination of the inhibitor's dissociation constant (Kᵢ).[7]
Caption: Competitive binding assay principle for HDAC8.
Data Presentation
Quantitative data for the fluorescent probe and reference inhibitors are summarized below.
Table 1: Spectroscopic and Binding Properties of this compound (c-SAHA) Probe
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 325 nm | [7] |
| Emission Wavelength (λem) | 400 nm | [7] |
| Dissociation Constant (Kd) for HDAC8 | 0.16 ± 0.02 µM | [7] |
| Inhibition Constant (Kᵢ) for HDAC8 | 160 nM |[7] |
Table 2: Binding and Inhibition Constants of Reference Compounds for HDAC8
| Compound | Kd (µM) | Kᵢ (µM) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| SAHA (Vorinostat) | 1.2 ± 0.2 | 0.45 ± 0.11 | - | [8] |
| Trichostatin A (TSA) | 0.39 ± 0.08 | 0.15 ± 0.02 | - | [8] |
| Compound 10e* | - | - | 0.24 (HDAC1) | [2] |
| Compound 14f** | - | - | 190 (HDAC1) | [9] |
*Note: Compound 10e is a potent pan-HDAC inhibitor; specific HDAC8 IC₅₀ is not provided but is expected to be potent.[2] **Note: Compound 14f is a coumarin-based inhibitor with high potency against HDAC1.[9]
Experimental Protocols
Materials and Reagents
-
Recombinant Human HDAC8: Purified, full-length enzyme.
-
This compound (c-SAHA): Fluorescent probe.
-
Assay Buffer: 10 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM TCEP.[7] Other buffers such as 50 mM Tris-Cl, pH 7.5, containing 100 mM NaCl, 3 mM MgCl₂, 10% glycerol, and 1 mM TCEP have also been used.[8]
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control Inhibitor: SAHA or Trichostatin A (TSA).[6][8]
-
Microplates: Black, low-binding 96-well or 384-well microplates suitable for fluorescence measurements.[6][10]
-
Fluorescence Plate Reader: Capable of excitation at ~325 nm and emission detection at ~400 nm.[7]
Protocol 1: Direct Titration for Kd of this compound
This protocol determines the binding affinity (Kd) of the c-SAHA probe for HDAC8.
-
Prepare Reagents:
-
Prepare a 200 nM working solution of c-SAHA in Assay Buffer.
-
Prepare a serial dilution of HDAC8 in Assay Buffer, starting from a high concentration (e.g., 4 µM) down to 0 µM.
-
-
Assay Plate Setup:
-
Add 50 µL of the 200 nM c-SAHA solution to each well of a black microplate. This results in a final concentration of 100 nM c-SAHA.
-
Add 50 µL of each HDAC8 dilution to the corresponding wells. Include a "no enzyme" control well containing 50 µL of Assay Buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with excitation set to 325 nm and emission to 400 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and c-SAHA but no enzyme).
-
Plot the change in fluorescence intensity against the total HDAC8 concentration.
-
Fit the resulting binding isotherm to a complete quadratic binding equation to determine the Kd value.[7]
-
Protocol 2: Competitive Binding Assay for Kᵢ of Test Compounds
This protocol determines the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace c-SAHA from HDAC8.
Caption: Experimental workflow for the competitive binding assay.
-
Prepare Reagents:
-
Prepare a working solution of HDAC8 at 2x the final desired concentration (e.g., 400 nM for a 200 nM final concentration) in Assay Buffer.
-
Prepare a working solution of c-SAHA at 2x the final desired concentration (e.g., 200 nM for a 100 nM final concentration) in Assay Buffer. The final concentration of c-SAHA should be close to its Kd value.[7]
-
Prepare a serial dilution (e.g., 11-point, 1:3 dilution) of the test compound in 100% DMSO. Also prepare a DMSO-only control.
-
-
Assay Plate Setup (100 µL final volume):
-
To each well, add the following in order:
-
88 µL of Assay Buffer.
-
1 µL of the test compound serial dilution (or DMSO for controls).
-
5 µL of the 2x c-SAHA working solution (final concentration 100 nM).
-
-
Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x HDAC8 working solution (final concentration 200 nM).
-
Controls:
-
0% Inhibition (High Signal): Well with HDAC8, c-SAHA, and DMSO (no test compound).
-
100% Inhibition (Low Signal): Well with c-SAHA and DMSO (no HDAC8).
-
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (RFU) at Ex/Em = 325/400 nm.[7]
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (RFU_sample - RFU_0%_Inhibition) / (RFU_100%_Inhibition - RFU_0%_Inhibition)
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Use the Cheng-Prusoff equation to convert the IC₅₀ value to the inhibition constant, Kᵢ:
-
Kᵢ = IC₅₀ / (1 + [S] / Kd)
-
Where:
-
[S] is the concentration of the fluorescent probe (c-SAHA).
-
K_d is the dissociation constant of c-SAHA for HDAC8 (determined in Protocol 1).
-
-
-
References
- 1. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - figshare - Figshare [figshare.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Thermodynamic Rationale for SAHA Being a Preferential Human HDAC8 Inhibitor as Compared to the Structurally Similar Ligand, TSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coumarin-SAHA Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive binding fluorescence assay utilizing Coumarin-SAHA (c-SAHA) as a fluorescent probe to determine the binding affinities of histone deacetylase (HDAC) inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug discovery.[1] Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, has been approved for cancer treatment.[1] High-throughput screening (HTS) of HDAC inhibitors requires robust and sensitive assays. The this compound (c-SAHA) fluorescence assay is a competitive binding assay that offers a sensitive and non-radioactive method for determining the binding affinities (Kd) and dissociation off-rates (k_off) of HDAC inhibitors.[1][2]
Principle of the Assay
The this compound assay is based on the principle of fluorescence quenching and competitive displacement. c-SAHA is a fluorescent derivative of SAHA where the anilino "cap" group is replaced by a 7-amino-4-methylcoumarin (B1665955) group.[3]
-
Fluorescence Quenching: Free c-SAHA in solution exhibits a characteristic fluorescence emission. Upon binding to the active site of an HDAC enzyme (e.g., HDAC8), the fluorescence of c-SAHA is significantly quenched.[1][3]
-
Competitive Displacement: When an unlabeled HDAC inhibitor is introduced into the solution containing the pre-formed HDAC-c-SAHA complex, it competes with c-SAHA for binding to the enzyme's active site.
-
Fluorescence Restoration: As the unlabeled inhibitor displaces c-SAHA from the HDAC active site, the fluorescence of the solution increases. The degree of fluorescence increase is directly proportional to the amount of c-SAHA displaced, which in turn is dependent on the concentration and affinity of the test inhibitor.
This change in fluorescence intensity allows for the quantitative determination of the binding affinity of the test inhibitor.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of HDACs in gene regulation and the experimental workflow of the this compound fluorescence assay.
Caption: Role of HDAC in Gene Regulation.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Data Analysis of Couarin-SAHA Competitive Displacement Assay for HDAC Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug discovery. The development of potent and selective HDAC inhibitors is a key area of research. Suberoylanilide hydroxamic acid (SAHA), an FDA-approved HDAC inhibitor, serves as a foundational structure for the design of new inhibitory compounds.
This document provides detailed application notes and protocols for a competitive displacement assay utilizing a fluorescently labeled version of SAHA, Coumarin-SAHA (c-SAHA). This assay offers a sensitive and robust method for determining the binding affinities (Kd) and dissociation off-rates (koff) of potential HDAC inhibitors. The principle of the assay is based on the change in fluorescence of c-SAHA upon binding to an HDAC enzyme and its subsequent displacement by a competing inhibitor.[1][2]
Principle of the Assay
The fluorescence emission of this compound (c-SAHA) is quenched upon its binding to a histone deacetylase, such as HDAC8. When a non-fluorescent, competitive inhibitor is introduced, it displaces the c-SAHA probe from the enzyme's active site. This displacement results in the restoration of c-SAHA's fluorescence. The increase in fluorescence intensity is directly proportional to the amount of c-SAHA displaced and can be used to quantify the binding affinity of the test compound.[1] This method provides a direct and sensitive means to screen for and characterize HDAC inhibitors.[1][2]
Data Presentation
The following table summarizes the binding affinities (Kd) and inhibitory constants (Ki) for selected HDAC inhibitors determined using the this compound competitive displacement assay and steady-state kinetic methods, respectively.
| Compound | Kd (μM) | Ki (nM) |
| SAHA | 0.58 ± 0.14 | - |
| Trichostatin A (TSA) | - | - |
| M344 | - | - |
| Suberoyl bis-hydroxamic acid (SBHA) | - | - |
| This compound (c-SAHA) | - | 160 |
Note: Specific Kd values for TSA, M344, and SBHA were determined in the study but are not explicitly stated in the provided abstracts. The Ki value for c-SAHA was determined via steady-state kinetics.[1]
Experimental Protocols
Materials and Reagents
-
This compound (c-SAHA): Synthesized as a fluorescent probe.[1]
-
HDAC8 enzyme: Recombinantly expressed and purified.
-
Test Inhibitors: Stock solutions of known concentration.
-
Assay Buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP.[1]
-
Fluorescence Microplate Reader: Capable of excitation at 325 nm and emission detection at 400 nm.[1][2]
-
96-well or 384-well black microplates: Low-binding surface recommended.
Protocol 1: Determination of Inhibitor Binding Affinity (Kd)
This protocol describes the determination of the dissociation constant (Kd) of a test inhibitor through competitive displacement of c-SAHA from HDAC8.
-
Prepare Reagent Mix: In the assay buffer, prepare a solution containing a fixed concentration of c-SAHA (e.g., 0.5 µM) and the test inhibitor at a concentration close to its expected Kd (e.g., 2 µM SAHA was used as an example).[1]
-
Serial Dilution of HDAC8: Prepare a series of dilutions of the HDAC8 enzyme in the assay buffer.
-
Assay Plate Preparation: To the wells of the microplate, add the c-SAHA and test inhibitor mixture.
-
Initiate Reaction: Add the serially diluted HDAC8 enzyme to the wells to initiate the binding reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation set to 325 nm and emission set to 400 nm.[1][2]
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the HDAC8 concentration.
-
The data will show a decrease in c-SAHA fluorescence as it binds to HDAC8, with the extent of quenching dependent on the competition from the test inhibitor.[1]
-
Fit the data to a suitable binding model to determine the Kd of the test inhibitor. Specialized software such as Dynafit can be used for analysis, especially when the concentrations of the probe and inhibitor are close to their Kd values, requiring the solution of a cubic equation for accurate determination.[1]
-
Protocol 2: High-Throughput Screening (HTS) of HDAC Inhibitors
This protocol is adapted for screening a library of compounds to identify potential HDAC inhibitors.
-
Prepare Reagent Mix: In the assay buffer, prepare a solution containing c-SAHA (e.g., 0.5 µM) and HDAC8 (e.g., 0.5 µM).[1]
-
Compound Addition: Add the test compounds from a screening library to the wells of the microplate at a fixed final concentration (e.g., 10 µM).
-
Initiate Reaction: Add the c-SAHA and HDAC8 mixture to the wells containing the test compounds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow for displacement of c-SAHA.
-
Fluorescence Measurement: Measure the fluorescence intensity at 400 nm (excitation at 325 nm).[1][2]
-
Data Analysis:
-
Wells containing effective competitive inhibitors will show an increase in fluorescence intensity compared to control wells (containing only c-SAHA and HDAC8).[1]
-
Calculate the percentage of displacement or inhibition for each compound relative to positive and negative controls.
-
"Hit" compounds can be selected for further characterization, including Kd determination as described in Protocol 1.
-
Visualizations
Signaling Pathway and Assay Principle
Caption: Competitive displacement of this compound from the HDAC active site.
Experimental Workflow for Kd Determination
Caption: Workflow for determining inhibitor Kd via competitive displacement.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using DynaFit for Coumarin-SAHA Binding Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive targets for drug development. Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, has been approved for cancer treatment. To facilitate the screening and characterization of new HDAC inhibitors, a fluorescent probe, Coumarin-SAHA (c-SAHA), has been developed. This probe allows for the determination of binding affinities (Kd) and dissociation off-rates (koff) of potential inhibitors through a competitive binding assay.[1]
DynaFit is a powerful software package used for the nonlinear least-squares regression of chemical kinetic, enzyme kinetic, and ligand-receptor binding data.[2] It allows researchers to define complex biochemical mechanisms and fit experimental data to these models without making simplifying assumptions that are often required by other analysis methods.[3][4]
These application notes provide a detailed protocol for utilizing a c-SAHA based competitive binding assay to determine the binding affinities of HDAC inhibitors and demonstrate how to analyze the resulting fluorescence quenching data using DynaFit.
Data Presentation
The following table summarizes the quantitative binding data for c-SAHA and other key HDAC inhibitors with HDAC8. This data is essential for designing and interpreting competitive binding experiments.
| Compound | Target | Kd (μM) | Ki (μM) | Notes |
| This compound (c-SAHA) | HDAC8 | 0.16 ± 0.02 | 0.16 | The fluorescent probe. Its fluorescence is quenched upon binding to HDAC8. |
| SAHA (Vorinostat) | HDAC8 | 0.58 ± 0.14 | 0.45 ± 0.11 | A known pan-HDAC inhibitor. |
| Trichostatin A (TSA) | HDAC8 | 0.39 ± 0.08 | 0.15 ± 0.02 | A potent HDAC inhibitor often used as a reference compound. |
Experimental Protocols
Protocol 1: Determination of Binding Affinity (Kd) of c-SAHA to HDAC8
This protocol describes the direct titration of the fluorescent probe, c-SAHA, with HDAC8 to determine its binding affinity. The observed fluorescence quenching upon binding is used to calculate the dissociation constant (Kd).
Materials:
-
c-SAHA stock solution (in DMSO)
-
Recombinant human HDAC8 protein
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP
-
96-well black microplates
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of c-SAHA: Dilute the c-SAHA stock solution in Assay Buffer to a final concentration of 0.1 μM.
-
Prepare serial dilutions of HDAC8: Prepare a series of HDAC8 dilutions in Assay Buffer, ranging from a concentration of 0 to 5 μM.
-
Set up the binding assay: In a 96-well black microplate, add 50 μL of the 0.1 μM c-SAHA working solution to each well.
-
Initiate the binding reaction: Add 50 μL of each HDAC8 dilution to the respective wells containing c-SAHA. Mix gently by pipetting.
-
Incubate: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure fluorescence: Measure the fluorescence intensity of each well using a spectrofluorometer with an excitation wavelength of 325 nm and an emission wavelength of 400 nm.[1]
-
Data Analysis: Plot the fluorescence intensity as a function of the HDAC8 concentration. The data can be fitted to a suitable binding model (e.g., a quadratic equation for tight binding) to determine the Kd value.
Protocol 2: Competitive Binding Assay for Determining Kd of an Unknown Inhibitor
This protocol details the use of a competitive binding assay with c-SAHA to determine the binding affinity of a test compound (unlabeled inhibitor) for HDAC8. The principle is that the unlabeled inhibitor will compete with c-SAHA for binding to HDAC8, leading to a decrease in the fluorescence quenching observed in the absence of the competitor.
Materials:
-
c-SAHA stock solution (in DMSO)
-
Recombinant human HDAC8 protein
-
Test compound (unlabeled inhibitor) stock solution (in DMSO)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP
-
96-well black microplates
-
Spectrofluorometer
Procedure:
-
Prepare working solutions:
-
Dilute the c-SAHA stock solution in Assay Buffer to a final concentration of 0.5 μM.
-
Dilute the test compound stock solution in Assay Buffer to a desired concentration (e.g., 2 μM, this may need to be optimized based on the expected affinity of the inhibitor).
-
-
Prepare serial dilutions of HDAC8: Prepare a series of HDAC8 dilutions in Assay Buffer, ranging from a concentration of 0 to 10 μM.
-
Set up the competition assay: In a 96-well black microplate, prepare a mixture of c-SAHA and the test compound. For each reaction, you will have a final concentration of 0.5 μM c-SAHA and 2 μM of the test compound.
-
Initiate the binding reaction: Add the serially diluted HDAC8 to the wells containing the c-SAHA and test compound mixture.
-
Incubate: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure fluorescence: Measure the fluorescence intensity of each well using a spectrofluorometer with an excitation wavelength of 325 nm and an emission wavelength of 400 nm.[1]
-
Data Analysis with DynaFit: The resulting data, which shows the fluorescence as a function of HDAC8 concentration in the presence of a competitor, can be analyzed using DynaFit to determine the Kd of the test compound.
DynaFit Analysis Protocol
DynaFit uses a script-based input to define the experimental conditions, the binding model, and the data to be fitted. Below is a sample DynaFit script for analyzing the data from the competitive binding assay (Protocol 2).
DynaFit Script for Competitive Binding Analysis:
Explanation of the DynaFit Script:
-
[task] : This section defines the type of experiment being analyzed. data = equilibria specifies that these are equilibrium binding data, and task = fit instructs DynaFit to perform a nonlinear least-squares fit.
-
[mechanism] : Here, the binding model is defined using simple chemical equations. E, F, and I represent the enzyme, fluorescent probe, and inhibitor, respectively. The dissociation constants for the formation of the enzyme-probe complex (EF) and the enzyme-inhibitor complex (EI) are defined as KdF and KdI.
-
[constants] : This section is for defining the known and unknown parameters. The KdF for c-SAHA is fixed to its predetermined value (0.16 μM). The KdI for the test compound is the parameter that DynaFit will determine by fitting the data. An initial guess is provided.
-
[concentrations] : This section defines the total concentrations of the enzyme, probe, and inhibitor in each data point. The enzyme concentration will vary and is read from the data file, while the probe and inhibitor concentrations are fixed.
-
[responses] : This section defines the fluorescence properties of the free and bound probe. The molar response of the free fluorescent probe (F) is typically normalized to 1. The molar response of the enzyme-bound probe (EF) will be less than 1 due to quenching. This value may also be fitted by DynaFit if it is not accurately known.
-
[data] : This specifies the path to the data file. The data file should be a simple text file with columns for the variable (e.g., total enzyme concentration) and the corresponding measured fluorescence intensity.
-
[output] : This specifies the directory where DynaFit will save the results of the analysis.
Visualizations
HDAC8 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving HDAC8, highlighting some of its known substrates and their downstream effects. HDAC8 deacetylates both histone and non-histone proteins, thereby regulating gene expression and various cellular processes.
Caption: Simplified HDAC8 signaling pathway.
Experimental Workflow for Inhibitor Screening
This diagram outlines the general workflow for screening potential HDAC8 inhibitors using the c-SAHA competitive binding assay.
Caption: Workflow for HDAC inhibitor screening.
Logical Relationship of Competitive Binding
This diagram illustrates the logical relationship in a competitive binding assay where the fluorescent probe and the inhibitor compete for the same binding site on the enzyme.
Caption: Competitive binding equilibrium.
References
Application Notes and Protocols: Coumarin-SAHA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA) and its derivatives in drug discovery, particularly in the context of histone deacetylase (HDAC) inhibition. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
This compound is a fluorescent derivative of Suberoylanilide Hydroxamic Acid (SAHA), a known pan-HDAC inhibitor.[1] The addition of a coumarin (B35378) moiety provides fluorescent properties, making it a valuable tool for various assays in drug discovery.[1][2] this compound itself acts as a potent HDAC inhibitor and serves as a fluorescent probe for determining the binding affinities and dissociation rates of other HDAC inhibitors.[2][3] Furthermore, the coumarin scaffold has been extensively utilized to develop novel HDAC inhibitors with improved potency and selectivity.[4][5] These compounds often exhibit significant anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and apoptosis.[4][6][7]
Data Presentation
Table 1: HDAC Inhibition Data for this compound Analogs
This table summarizes the half-maximal inhibitory concentration (IC50) values of various coumarin-based hydroxamate derivatives against different HDAC isoforms.
| Compound | Linker Length (n) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC4 IC50 (nM) | HDAC5 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC11 IC50 (nM) | Reference |
| SAHA | - | 21.10 | - | - | - | - | - | - | [4] |
| 10e | 7 | 0.24 | 1.9 | >1000 | >1000 | 10.1 | 0.5 | 110 | [4] |
| 11d | 7 | 1.90 | 0.8 | >1000 | >1000 | 25.3 | 0.6 | 150 | [4] |
| ZN444B | - | Stronger than SAHA | - | - | - | - | - | - | [5] |
| 14f | - | 190 | - | - | - | >5000 | - | - | [8] |
Note: A lower IC50 value indicates greater potency. Some data points were not available in the cited literature.
Table 2: Anti-proliferative Activity of this compound Analogs
This table presents the half-maximal inhibitory concentration (IC50) values of selected coumarin-based HDAC inhibitors against various human cancer cell lines.
| Compound | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| SAHA | - | - | - | - | - | |
| 10e | 1.12 | 1.34 | >10 | - | - | [4] |
| 11d | 1.25 | 1.58 | >10 | - | - | [4] |
| 13a | - | - | - | 2.91 | - | [7] |
| 13c | - | - | - | 0.36 | - | [7] |
| 14f | - | 0.11 | 0.34 | - | 0.27 | [8] |
Note: A lower IC50 value indicates greater anti-proliferative activity.
Signaling Pathways and Mechanisms
Coumarin-based HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. Inhibition of HDACs leads to the accumulation of acetylated histones, altering chromatin structure and gene expression.[3] This can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[4][8]
Caption: HDAC inhibition by this compound analogs.
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis of this compound.[3]
Step 1: Amidation
-
Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (4.8 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add 50 mL of dichloromethane and wash the solution with water (3 x 50 mL).
-
Dry the organic layer with Na2SO4 and evaporate under reduced pressure to obtain the intermediate product.
Step 2: Hydroxamate Formation
-
Treat the purified intermediate from Step 1 with hydroxylamine (B1172632) under alkaline conditions to yield N1-hydroxy-N8-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide (this compound).
Caption: Synthesis workflow for this compound.
HDAC Inhibition Assay (Fluorogenic)
This protocol is a general method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.[5][9]
Materials:
-
HeLa nuclear extract or recombinant HDAC enzyme
-
HDAC fluorometric substrate (e.g., containing an acetylated lysine (B10760008) side chain)
-
Assay Buffer (e.g., 10 mM Tris, pH 7.5, 100 mM NaCl, 1 mM TCEP)
-
Lysine Developer
-
Test compounds (dissolved in DMSO)
-
SAHA (as a positive control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Incubate the HeLa nuclear extract or recombinant HDAC enzyme with various concentrations of the test compound or SAHA in the assay buffer for 15 minutes at 37°C.
-
Add the HDAC fluorometric substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Add the lysine developer to stop the reaction.
-
Measure the fluorescence intensity on a fluorometer with excitation at 350-380 nm and emission at 440-460 nm.[5]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11][12]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
SAHA (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or SAHA for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins, such as acetylated histones, in cell lysates.[4][5][6]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-histone H4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.[4][6]
Caption: General workflow for Western Blot analysis.
Conclusion
This compound and its analogs represent a promising class of compounds in drug discovery, particularly for the development of novel HDAC inhibitors for cancer therapy. Their inherent fluorescence and potent biological activity make them valuable tools for both mechanistic studies and high-throughput screening. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own drug discovery efforts.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Characterization of Coumarin-SAHA Hybrid HDAC Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a prime target for therapeutic intervention.
HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is an FDA-approved HDACi that has shown efficacy in treating cutaneous T-cell lymphoma. However, the development of novel HDACis with improved potency, selectivity, and pharmacokinetic properties remains an active area of research.
This document provides a detailed guide to the in vitro characterization of a novel class of HDACis: Coumarin-SAHA hybrids. These compounds typically incorporate a coumarin (B35378) moiety as a "cap" group that interacts with the surface of the HDAC active site, a linker region, and a zinc-binding group (ZBG) such as a hydroxamic acid, which chelates the zinc ion in the catalytic domain of the enzyme.[1] This combination aims to enhance the inhibitory activity and potentially the selectivity of the compounds.
These application notes and protocols are designed to guide researchers through the essential in vitro assays to evaluate the efficacy and mechanism of action of this compound HDAC inhibitors.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the in vitro efficacy of representative this compound hybrid compounds from published studies. These tables provide a clear comparison of their HDAC inhibitory activity and anti-proliferative effects against various cancer cell lines, with SAHA as a reference compound.
Table 1: HDAC1 Inhibitory Activity of this compound Derivatives
| Compound | Linker (n=methylene units) | Modifications | HDAC1 IC50 (nM) | Fold Improvement vs. SAHA | Reference |
| SAHA | - | - | 21.10 | - | |
| 10e | 7 | 7-methoxy coumarin | 0.24 | ~88 | |
| 11d | 7 | Oxygen-linked coumarin | - | ~11 (vs. SAHA) | |
| 13c | - | Alkoxy-substituted coumarin | 0.30 | ~70 | [2] |
| 14f | - | N-hydroxycinnamamide derivative | 190 | ~1.2 | [3] |
Table 2: Anti-proliferative Activity of this compound Derivatives (IC50 in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MDA-MB-231 (Breast) | MCF-7 (Breast) | Reference |
| SAHA | >10 | 5.86 | >10 | 2.91 | - | |
| 10e | 1.22 | 2.01 | 7.95 | - | - | |
| 11d | 2.45 | 1.53 | 6.87 | - | - | |
| 13a | 2.91 | - | - | 0.73 | 1.05 | [2] |
| 13c | 2.13 | - | - | 0.36 | 0.52 | [2] |
| ZN444B | - | - | - | - | - | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key in vitro assays used to characterize this compound HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform (e.g., HDAC1) or total HDACs from a nuclear extract. The protocol is based on a fluorogenic substrate that becomes fluorescent upon deacetylation.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Recombinant human HDAC1 enzyme or nuclear extract
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a serial dilution of the this compound test compounds and control inhibitors (SAHA, TSA) in HDAC Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound or control inhibitor
-
Fluorogenic HDAC substrate
-
-
Initiate the reaction by adding the HDAC enzyme or nuclear extract to each well. The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound test compounds and SAHA (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compounds or SAHA for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of Histone Acetylation
This technique is used to detect the increase in acetylated histones (e.g., acetyl-H3 and acetyl-H4) in cells treated with HDAC inhibitors.
Materials:
-
Cancer cells
-
This compound test compounds and SAHA
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells
-
This compound test compounds and SAHA
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound test compounds and SAHA
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a desired period.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound HDAC inhibitors.
General Workflow for In Vitro Characterization
Caption: Experimental workflow for characterizing this compound HDAC inhibitors.
References
Application Notes and Protocols: Coumarin-SAHA for Measuring Enzyme-Inhibitor Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Coumarin-SAHA (c-SAHA), a novel fluorescent probe, for the sensitive and robust measurement of enzyme-inhibitor kinetics, particularly for Histone Deacetylase (HDAC) inhibitors. This document outlines the underlying principles, experimental protocols, data analysis, and visualization of key processes.
Introduction to this compound
This compound (c-SAHA) is a synthetic fluorescent probe designed for the characterization of enzyme inhibitors. It is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a known pan-HDAC inhibitor, where the anilino moiety is replaced with a 7-amino-4-methylcoumarin (B1665955) group.[1] This modification imparts fluorescent properties to the molecule, making it a valuable tool for studying enzyme kinetics without the need for radioactive isotopes or complex assay setups.[2][3]
The fluorescence of c-SAHA is quenched upon binding to the active site of an enzyme like HDAC8.[1] This quenching phenomenon is central to its application. When a competing inhibitor is introduced, it displaces c-SAHA from the enzyme's active site, leading to a recovery of fluorescence. The change in fluorescence intensity is directly proportional to the extent of displacement, allowing for the determination of binding affinities (Kd) and dissociation off-rates (koff) of test inhibitors.[1][3] This method is highly sensitive and can be adapted for high-throughput screening of potential drug candidates.[3]
Key Advantages of this compound
-
Fluorescent-Based Detection: Eliminates the need for radioactive materials, offering a safer and more convenient assay.
-
High Sensitivity: Allows for accurate measurements even with low concentrations of enzyme and inhibitor.[3]
-
Robust and Versatile: Applicable to various HDAC isozymes and their competitive inhibitors, provided the inhibitors do not interfere with the fluorescent signal of c-SAHA.[1]
-
Direct Measurement of Dissociation Rates: Enables the determination of inhibitor off-rates using simple stopped-flow methods.[1]
Data Presentation
Table 1: Physicochemical and Kinetic Parameters of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 325 nm | [1][3] |
| Emission Wavelength (λem) | 400 nm | [1][3] |
| Ki for HDAC8 | 160 nM | [1] |
| Molecular Formula | C18H22N2O5 | [1] |
| Mass (M+Na)+ | Calculated: 369.1421, Observed: 369.1435 | [1] |
Table 2: Comparison of Binding Affinities (Kd) for HDAC8 Inhibitors
| Inhibitor | Kd (μM) - c-SAHA Displacement Method | Kd (μM) - Steady-State Kinetics | Reference |
| SAHA | 0.29 ± 0.04 | 0.58 ± 0.14 | [1] |
| M344 | 0.18 ± 0.02 | 0.32 ± 0.09 | [1] |
| SBHA | 0.71 ± 0.03 | 0.75 ± 0.36 | [1] |
Experimental Protocols
Protocol 1: Determination of Binding Affinity (Kd) using Competitive Displacement Assay
This protocol describes the steps to determine the binding affinity of a test inhibitor for an enzyme (e.g., HDAC8) using c-SAHA.
Materials:
-
Purified enzyme (e.g., HDAC8)
-
This compound (c-SAHA)
-
Test inhibitor
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/ml BSA.[1]
-
Fluorometer with excitation at 325 nm and emission detection at 400 nm.[1][3]
-
96-well black plates
Procedure:
-
Prepare a mixture of c-SAHA and the test inhibitor in the assay buffer. A typical concentration would be 0.5 μM c-SAHA and 2 μM of the test inhibitor.[1]
-
Titrate this mixture with increasing concentrations of the enzyme (e.g., HDAC8).
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity at 400 nm with excitation at 325 nm.[1][3] Correct for any background fluorescence from the buffer and the enzyme.
-
Plot the change in fluorescence against the enzyme concentration.
-
Analyze the data using appropriate software (e.g., Dynafit) by fitting the data to a competitive binding equation to determine the Kd value of the test inhibitor.[1]
Protocol 2: Determination of Dissociation Off-Rate (koff)
This protocol outlines the procedure to measure the rate at which an inhibitor dissociates from the enzyme.
Materials:
-
Purified enzyme (e.g., HDAC8)
-
Test inhibitor
-
This compound (c-SAHA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/ml BSA.[1]
-
Stopped-flow fluorometer with excitation at 325 nm and a cutoff filter at 395 nm.[1]
Procedure:
-
Prepare an enzyme-inhibitor complex by incubating the enzyme (e.g., 1 μM HDAC8) with a saturating concentration of the test inhibitor (e.g., 10 μM SAHA).[1]
-
Rapidly mix the enzyme-inhibitor complex with a high concentration of c-SAHA (e.g., 40 μM) in the stopped-flow instrument.[1]
-
Monitor the time-dependent decrease in fluorescence at 400 nm (using a 395 nm cutoff filter) as c-SAHA displaces the inhibitor and binds to the enzyme.[1]
-
Fit the resulting kinetic trace to a single exponential decay equation. The calculated rate constant represents the dissociation off-rate (koff) of the inhibitor.[1]
-
Confirm the result by repeating the experiment with a higher concentration of c-SAHA; the rate constant should remain unchanged.[1]
Mandatory Visualizations
Caption: HDAC Inhibition Signaling Pathway.
Caption: Competitive Displacement Assay Workflow.
Caption: Logic of c-SAHA Fluorescence Change.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inner Filter Effect in Coumarin-SAHA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in Coumarin-Suberoylanilide Hydroxamic Acid (SAHA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a reduction in the measured fluorescence intensity.[1] This phenomenon is not a type of fluorescence quenching, which involves molecular interactions, but rather an optical effect caused by the absorption of light by components in the sample.[2] IFE can be categorized into two types:
-
Primary Inner Filter Effect: This occurs when the excitation light is absorbed by a substance in the solution before it can reach the fluorophore (e.g., Coumarin). This reduces the amount of light available to excite the fluorophore, leading to a lower fluorescence signal.[2]
-
Secondary Inner Filter Effect: This happens when the light emitted by the fluorophore is absorbed by another molecule in the solution before it reaches the detector.[2]
Q2: Why is the Inner Filter Effect a concern in Coumarin-SAHA assays?
In a typical this compound assay, you are measuring the fluorescence of a Coumarin-based molecule in the presence of SAHA. SAHA (also known as Vorinostat) has a strong UV absorbance with a maximum at approximately 243 nm.[3] If the excitation or emission wavelengths of your Coumarin fluorophore overlap with the absorbance spectrum of SAHA, you may experience the inner filter effect. This can lead to an underestimation of the true fluorescence intensity and inaccurate data, particularly when titrating with increasing concentrations of SAHA.
Q3: What are the signs of the Inner Filter Effect in my assay?
The most common symptom of the inner filter effect is a non-linear relationship between fluorescence intensity and the concentration of the fluorophore or quencher. At low concentrations, the relationship may be linear, but as the concentration of the absorbing species (like SAHA) increases, the fluorescence signal will plateau or even decrease.[4]
Q4: How can I minimize the Inner Filter Effect?
Several strategies can be employed to minimize the impact of the inner filter effect:
-
Work with low concentrations: The most straightforward approach is to use the lowest possible concentrations of both the Coumarin probe and SAHA that still provide a detectable signal. It is often recommended to keep the absorbance of the sample below 0.1 to minimize IFE.[2][5]
-
Use a shorter pathlength: Employing cuvettes with a shorter pathlength (e.g., less than 1 cm) can reduce the distance the light has to travel through the sample, thereby decreasing the probability of absorption by interfering substances.
-
Optimize wavelength selection: If possible, choose a Coumarin derivative with excitation and emission wavelengths that are well separated from the absorbance maximum of SAHA (243 nm). For example, a this compound fluorescent probe has been developed with an excitation wavelength of 325 nm and an emission wavelength of 400 nm, which helps to reduce the inner filter effect.[2][6]
Q5: Can the Inner Filter Effect be mathematically corrected?
Yes, if the inner filter effect cannot be avoided experimentally, it can be corrected for mathematically. A common correction formula is:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.[4]
To apply this correction, you will need to measure the absorbance of your samples at both the excitation and emission wavelengths using a spectrophotometer.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues related to the inner filter effect in your this compound assays.
Problem: Non-linear fluorescence response with increasing SAHA concentration.
| Possible Cause | Troubleshooting Steps |
| Primary Inner Filter Effect | 1. Measure the absorbance spectrum of SAHA: Use a UV-Vis spectrophotometer to measure the absorbance of a SAHA solution at the concentration range used in your assay. Confirm if there is significant absorbance at the excitation wavelength of your Coumarin probe. 2. Dilute your samples: If the absorbance at the excitation wavelength is high, try reducing the concentration of SAHA. 3. Change the excitation wavelength: If your fluorometer allows, shift the excitation wavelength to a region where SAHA has lower absorbance, while still efficiently exciting your Coumarin probe. |
| Secondary Inner Filter Effect | 1. Measure the absorbance spectrum of SAHA: Check for absorbance at the emission wavelength of your Coumarin probe. 2. Dilute your samples: Reducing the concentration of SAHA will also mitigate the secondary inner filter effect. |
| Fluorescence Quenching | While IFE is an optical artifact, true fluorescence quenching by SAHA could also occur. To distinguish between IFE and quenching, perform control experiments. For example, use a fluorophore with different spectral properties that does not bind to the same target as SAHA but is still subject to the same solution conditions. If the fluorescence of this control is also reduced, IFE is the likely cause. |
Quantitative Data
Table 1: Spectral Properties of SAHA and a this compound Fluorescent Probe
| Compound | Parameter | Wavelength (nm) | Reference |
| SAHA (Vorinostat) | UV Absorbance Maximum (λmax) | 243 | [3] |
| This compound Probe | Excitation Maximum (λex) | 325 | [2][6] |
| Emission Maximum (λem) | 400 | [2][6] |
Experimental Protocols
Protocol 1: Measuring the Absorbance Spectrum of SAHA
Objective: To determine the absorbance profile of SAHA to assess potential spectral overlap with Coumarin fluorescence.
Materials:
-
SAHA (Vorinostat)
-
Assay buffer (the same buffer used in your fluorescence experiments)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of SAHA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration you plan to use in your fluorescence assay.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the SAHA solution across a relevant wavelength range (e.g., 200-500 nm).
-
Record the absorbance values, paying close attention to the absorbance at the excitation and emission wavelengths of your Coumarin probe.
Protocol 2: Mathematical Correction of the Inner Filter Effect
Objective: To correct for the inner filter effect using absorbance measurements.
Materials:
-
Samples from your this compound assay
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
For each sample, measure the fluorescence intensity (Fobserved) using your fluorometer at the appropriate excitation and emission wavelengths for your Coumarin probe.
-
Using the same sample, measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) with a spectrophotometer.
-
Apply the following correction formula to each data point: Fcorrected = Fobserved x 10(Aex + Aem)/2
-
Use the Fcorrected values for your data analysis.
Visualizations
Caption: Troubleshooting workflow for the inner filter effect.
Caption: Mechanisms of primary and secondary inner filter effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise in Coumarin-SAHA experiments
Welcome to the technical support center for improving signal-to-noise in Coumarin-SAHA experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their assays.
Frequently Asked Questions (FAQs)
General Signal-to-Noise Issues
Q1: My background fluorescence is very high. What are the common causes and how can I reduce it?
High background fluorescence is a frequent issue that can mask the specific signal from your experiment. The primary sources include cellular autofluorescence, fluorescent contaminants in your reagents or media, and spectral overlap.[1]
Troubleshooting Steps:
-
Cellular Autofluorescence : Cells naturally contain fluorescent molecules (e.g., NADH, riboflavin (B1680620), collagen) that contribute to background, especially in the blue-green spectral region.[1][2] To mitigate this, consider using red-shifted coumarin (B35378) derivatives or other fluorophores that emit at higher wavelengths.[2]
-
Media Components : Standard cell culture media often contain components like phenol (B47542) red and riboflavin that are fluorescent.[3] Using phenol red-free media or a specialized imaging medium like FluoroBrite can significantly lower background.[2][3] If possible, conduct final measurements in a buffer with low autofluorescence, such as PBS.[2]
-
Assay Plates : The choice of microplate is critical. For fluorescence assays with adherent cells, always use black plates with clear bottoms.[4][5] Black walls minimize crosstalk between wells and reduce background, while the clear bottom allows for bottom reading, which avoids measuring through the fluorescent culture medium.[4]
-
Reagent Contamination : Ensure all buffers and reagents are prepared with high-purity, fluorescence-free water. Test each component individually in a fluorometer to identify any potential source of contamination.[6]
-
Blank Subtraction : Always include appropriate controls, such as a "no-cell" or "no-enzyme" blank, to measure the inherent background fluorescence. This value can then be subtracted from your experimental measurements.[6]
Coumarin-Probe Specific Issues
Q2: My coumarin signal is weak or fades quickly. What's causing this and how can I fix it?
A weak or unstable signal is often due to low quantum yield in aqueous environments or photobleaching.[7]
Troubleshooting Steps:
-
Photobleaching : Coumarin dyes can be susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to light.[8] To minimize this:
-
Reduce Excitation Intensity : Use the lowest laser power or lamp intensity that provides a detectable signal.[8]
-
Minimize Exposure Time : Use shutters to illuminate the sample only during image acquisition.[8]
-
Use Antifade Reagents : Incorporate a commercial antifade mounting medium, which helps to quench the reactive oxygen species that cause photobleaching.[8]
-
-
Solvent Effects : The fluorescence quantum yield of many coumarin derivatives is highly sensitive to the solvent environment.[7] In highly polar solvents like aqueous buffers, the quantum yield can be significantly reduced.[7] If you observe a weak signal, consider adding a less polar, water-miscible co-solvent like DMSO to your final assay buffer to improve fluorescence.[7]
-
pH Sensitivity : The fluorescence of many coumarin probes is pH-dependent.[7] Ensure your assay buffer is stable and maintains the optimal pH for both enzyme activity and the fluorophore's quantum yield.
SAHA-Specific Issues
Q3: I'm having trouble with SAHA solubility and stability in my assay. What are the best practices?
Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) has limited aqueous solubility, which can be a challenge.
Troubleshooting Steps:
-
Solvent Choice : SAHA is very poorly soluble in water but is soluble in organic solvents like DMSO and ethanol.[9][10] Prepare a concentrated stock solution of SAHA in 100% DMSO.[10][11]
-
Working Solutions : For aqueous buffers, first dissolve SAHA in DMSO and then dilute it with the aqueous buffer of choice.[10] It's recommended to prepare and use these aqueous solutions on the same day.[10][11] Do not store aqueous solutions of SAHA for more than one day.[10]
-
Precipitation : When preparing working solutions, ensure the final concentration of DMSO is compatible with your cells and does not cause SAHA to precipitate. Equilibrate solutions to room temperature and visually inspect for any precipitate before use.[11]
Instrumentation and Assay Setup
Q4: How should I configure my plate reader for a coumarin-based HDAC assay?
Optimal instrument settings are crucial for maximizing the signal-to-noise ratio.
Troubleshooting Steps:
-
Wavelengths : For many 7-hydroxycoumarin derivatives, use an excitation wavelength greater than 400 nm and an emission wavelength between 450-500 nm.[12] Using excitation above 400 nm helps minimize background fluorescence from common biological molecules like NADPH.[12]
-
Reading Mode : For adherent cell-based assays, use the bottom-reading mode on your plate reader. This avoids excitation light and emission signals having to pass through the potentially fluorescent culture medium.[2][4]
-
Detector Gain : Adjust the gain setting to a level that detects your specific signal without saturating the detector. An excessively high gain will amplify both the signal and the background noise.[5][12]
-
Bandwidth : Optimize the excitation and emission bandwidths. Narrower bandwidths can increase specificity but may lower signal intensity, while wider bandwidths capture more signal but can also increase background.[12]
Data Presentation
Table 1: SAHA (Vorinostat) Properties and Solubility
| Property | Value | Source(s) |
| Target | Pan-HDAC Inhibitor (Class I, II) | [10][11] |
| IC50 (HDAC1) | ~10-40.6 nM | [9][11] |
| Molecular Weight | 264.32 g/mol | [9] |
| Solubility in DMSO | ~52-66 mg/mL | [9][13][14] |
| Solubility in Ethanol | ~2 mg/mL (with warming) | [9][13] |
| Aqueous Solubility | Very Poor (~20-50 µM) | [9][13] |
Table 2: Comparison of Common Fluorogenic Substrates
| Feature | 7-Amino-4-methylcoumarin (AMC) | Rhodamine 110 (Rh110) |
| Excitation (nm) | ~351-380 | ~492 |
| Emission (nm) | ~430-460 | ~529 |
| Advantages | Well-established and widely used. | Red-shifted spectra reduce interference from cellular autofluorescence.[6] |
| Disadvantages | Susceptible to autofluorescence from biological samples.[6] | May require different instrument filter sets. |
Experimental Protocols
Protocol: General Fluorometric HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity using a coumarin-based fluorogenic substrate. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
Materials:
-
HDAC enzyme source (e.g., nuclear extract or purified enzyme)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
SAHA (dissolved in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment : Treat cells with varying concentrations of SAHA (or vehicle control, DMSO) and incubate for the desired time period.
-
Cell Lysis (for nuclear extract) or Permeabilization :
-
Wash cells with PBS.
-
Add lysis buffer to extract cellular proteins, or gently permeabilize cells to allow substrate entry.
-
-
Assay Preparation : In the wells of the microplate, add the following:
-
Blank (No Enzyme/Substrate) : Assay buffer only.
-
Vehicle Control (100% Activity) : Cell lysate/permeabilized cells + DMSO vehicle.
-
Positive Inhibitor Control : Cell lysate/permeabilized cells + a known pan-HDAC inhibitor (e.g., Trichostatin A).
-
Test Compound : Cell lysate/permeabilized cells + SAHA.
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzymes.[16]
-
Reaction Initiation : Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination & Development : Stop the HDAC reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent coumarin molecule.[16]
-
Fluorescence Measurement : Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~380 nm, Em: ~460 nm for AMC-based substrates).[6]
-
Data Analysis : Subtract the background fluorescence (blank wells) from all readings. Determine the percent inhibition by comparing the fluorescence of SAHA-treated wells to the vehicle control.
Visualizations
Caption: Mechanism of SAHA-mediated HDAC inhibition leading to histone hyperacetylation.
Caption: General experimental workflow for a cell-based this compound HDAC assay.
References
- 1. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ibidi.com [ibidi.com]
- 4. labonline.com.au [labonline.com.au]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. SAHA | HDAC inhibitor | Hello Bio [hellobio.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. selleckchem.com [selleckchem.com]
- 15. biocompare.com [biocompare.com]
- 16. benchchem.com [benchchem.com]
Coumarin-SAHA solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-SAHA (CS). The information addresses common challenges related to the solubility and stability of this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like its parent compound suberoylanilide hydroxamic acid (SAHA), is best dissolved in organic solvents.[1] For creating stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1][2] While ethanol (B145695) can also be used, the solubility is significantly lower.[1] Direct dissolution in aqueous buffers is generally not successful.[3]
Q2: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-polarity organic solvent to an aqueous environment.[4] Here are several strategies to troubleshoot this problem:
-
Lower the Final Concentration: Aggregation and precipitation are often concentration-dependent. Try using a lower final concentration of this compound in your assay.[2]
-
Optimize the Dilution Method: Instead of a single-step dilution, perform serial dilutions.[2] Additionally, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.[3][4]
-
Use an Intermediate Dilution: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous medium.[4]
-
Incorporate Co-solvents: If your experimental system permits, including a small percentage (e.g., 1-5% v/v) of a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG) or ethanol in your final aqueous buffer can help maintain solubility.[2][5]
-
Adjust the pH: The solubility of coumarin (B35378) derivatives can be pH-dependent.[2][5] For acidic compounds, increasing the pH can enhance solubility.[4] A preliminary pH screening experiment may identify an optimal range for your assay.
Q3: How stable is this compound in solution?
A3: The stability of this compound can be influenced by pH, temperature, and the composition of the solution. The hydroxamic acid moiety in SAHA can be susceptible to hydrolysis. It is recommended not to store aqueous solutions of SAHA for more than one day.[1] The stability of coumarin derivatives in aqueous solutions can vary significantly with pH; some may undergo retro-Michael addition or form oxidation products.[6] For consistent results, it is best practice to prepare fresh working solutions daily from a frozen stock.[3]
Q4: Can I use sonication or gentle warming to help dissolve my this compound?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound in an organic solvent, especially if you observe any crystals in your stock solution.[4][5] However, be cautious with prolonged heating, as it could potentially degrade the compound.[4]
Data Presentation: Solubility
Table 1: Solubility of SAHA (Vorinostat)
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL |[1] |
Table 2: General Strategies to Enhance Aqueous Solubility of Coumarin Derivatives
| Strategy | Description | Key Considerations |
|---|---|---|
| Co-solvents | Use a water-miscible organic solvent (e.g., PEG, ethanol) in the aqueous buffer.[5] | The co-solvent must be compatible with the experimental system and not cause toxicity.[5] |
| pH Adjustment | Modify the pH of the buffer to ionize the compound, which typically increases solubility.[2][4] | The chosen pH must not interfere with the biological assay or compound stability. |
| Cyclodextrins | Encapsulate the hydrophobic coumarin molecule within cyclodextrin (B1172386) complexes to form more soluble inclusion complexes.[2][3] | This creates a new molecular entity which may have different properties. |
| Nanoparticle Delivery | Encapsulate the compound into nanoparticles (e.g., solid lipid or polymeric nanoparticles).[5] | This approach is more complex and typically used for in-vivo applications. |
Troubleshooting & Experimental Workflows
The following workflow provides a systematic approach to addressing precipitation issues encountered during experiments.
References
Technical Support Center: Minimizing Photobleaching of Coumarin-SAHA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Coumarin-SAHA during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (c-SAHA) is a fluorescent probe synthesized by conjugating 7-amino-4-methylcoumarin (B1665955) with suberoylanilide hydroxamic acid (SAHA), a known histone deacetylase (HDAC) inhibitor.[1] This probe is valuable for determining the binding affinities and dissociation off-rates of HDAC inhibitors.[1][2] The key spectral properties of free this compound are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 325 nm | [1][2] |
| Emission Maximum (λem) | 400 nm | [1][2] |
| Quantum Yield | 0.43 | [1] |
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of imaging data. Coumarin (B35378) dyes, in general, are susceptible to photobleaching, especially with high-intensity excitation light and prolonged exposure times.
Q3: What are the primary strategies to minimize photobleaching of this compound?
The main approaches to reduce photobleaching include:
-
Reducing Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimizing Exposure Time: Limit the duration of the sample's exposure to the excitation light by using shorter camera exposure times and shutters.
-
Using Antifade Mounting Media: These reagents contain chemicals that scavenge reactive oxygen species, which are major contributors to photobleaching.[3]
-
Optimizing Experimental Conditions: Ensure the pH of the mounting medium is optimal for the fluorophore's stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescent signal | Photobleaching: High excitation intensity or prolonged exposure. | Reduce laser power/lamp intensity. Decrease camera exposure time and use a shutter to illuminate the sample only during image acquisition. |
| Suboptimal mounting medium: Lack of antifade reagent. | Use a commercial antifade mounting medium such as ProLong™ Gold or VECTASHIELD®. See detailed protocols below. | |
| Weak initial fluorescent signal | Incorrect filter set: Mismatch between the filter set and this compound's spectral properties. | Use a filter set appropriate for UV excitation and blue emission (e.g., DAPI filter set). |
| Low probe concentration: Insufficient amount of this compound in the sample. | Optimize the staining concentration of this compound. | |
| pH sensitivity: The fluorescence of some coumarin derivatives can be pH-dependent. | Ensure the mounting medium is buffered to an optimal pH, typically around 7.4-8.5. | |
| High background fluorescence | Autofluorescence of antifade reagent: Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can exhibit autofluorescence with UV excitation.[3][4] | Choose an antifade reagent with low autofluorescence in the blue channel. Test the mounting medium alone for background fluorescence. |
| Non-specific binding of the probe: this compound may bind non-specifically to cellular components. | Include adequate washing steps in your staining protocol to remove unbound probe. |
Experimental Protocols
Protocol 1: Using ProLong™ Gold Antifade Reagent
ProLong™ Gold is a curing antifade mounting medium that can preserve fluorescence for an extended period.
Materials:
-
Fixed cells stained with this compound on coverslips
-
Phosphate-buffered saline (PBS)
-
ProLong™ Gold Antifade Reagent
-
Microscope slides
-
Nail polish or sealant (optional)
Procedure:
-
Final Wash: After completing the this compound staining protocol, perform a final wash of the coverslips with PBS.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing solution. Wick away excess PBS by gently touching the edge of the coverslip to a lint-free wipe. Do not let the cell surface dry out.
-
Apply Antifade Reagent: Place one drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.[5]
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the formation of air bubbles.[5]
-
Cure: Place the slide on a flat surface in the dark at room temperature and allow it to cure for 24 hours. Curing is crucial for the antifade properties to take full effect.[5][6][7][8]
-
Seal (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has cured.[5]
-
Imaging: Image the sample using appropriate microscope settings, keeping in mind the general principles of minimizing light exposure.
Protocol 2: Using VECTASHIELD® Antifade Mounting Medium
VECTASHIELD® is a non-curing antifade mounting medium that allows for immediate imaging after mounting.
Materials:
-
Fixed cells stained with this compound on coverslips
-
Final rinse buffer (e.g., PBS)
-
VECTASHIELD® Antifade Mounting Medium
-
Microscope slides
-
Nail polish or sealant (optional)
Procedure:
-
Final Wash: Perform a final wash of the stained coverslips with your chosen buffer.
-
Remove Excess Buffer: Remove the coverslip from the buffer and gently blot the edge to remove excess liquid.
-
Apply Mounting Medium: Dispense one drop of VECTASHIELD® Mounting Medium onto the microscope slide.[9][10][11]
-
Mount Coverslip: Carefully lower the coverslip, with the cells facing down, onto the mounting medium.[9]
-
Imaging: The sample can be imaged immediately.
-
Storage and Sealing: VECTASHIELD® does not solidify.[11] For long-term storage, seal the edges of the coverslip with nail polish and store the slides at 4°C, protected from light.[11]
Quantitative Data
| Fluorophore | Conditions | Photostability Metric | Reference |
| Coumarin | In 90% glycerol (B35011) in PBS (pH 8.5) | Half-life of 25 seconds | |
| Coumarin | In Vectashield | Half-life of 106 seconds | |
| Coumarin 307 | In liquid solution (ethanol) | More photostable than in a solid matrix | [6][12] |
| Ru(II)-coumarin complex | In cells, under continuous laser scanning | Retained 90% of initial fluorescence after 100 scans | [13] |
Visualizations
Signaling Pathway: HDAC Inhibition by this compound
This compound acts as an inhibitor of histone deacetylases (HDACs). The SAHA moiety contains a hydroxamic acid group that chelates the zinc ion in the active site of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7][14]
Caption: Mechanism of HDAC inhibition by this compound.
Experimental Workflow: Measuring HDAC Activity with this compound
This compound can be used in a competitive binding assay to measure the affinity of other non-fluorescent HDAC inhibitors. The fluorescence of this compound is quenched upon binding to an HDAC enzyme. A competing inhibitor will displace this compound, leading to an increase in fluorescence.[1]
Caption: Workflow for a competitive HDAC activity assay.
Logical Relationship: Factors Contributing to Photobleaching
Several factors contribute to the photobleaching of this compound. Understanding these relationships is key to designing experiments that minimize signal loss.
Caption: Factors influencing this compound photobleaching.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photolabile coumarins with improved efficiency through azetidinyl substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing non-specific binding of Coumarin-SAHA
Welcome to the technical support center for Coumarin-SAHA. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this fluorescent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary application?
A: this compound (c-SAHA) is a fluorescent chemical probe derived from Suberoylanilide Hydroxamic Acid (SAHA), a known HDAC inhibitor.[1][2] It is primarily used for determining the binding affinities (Kd) and dissociation off-rates (koff) of other HDAC inhibitors.[1] Its fluorescent properties allow for sensitive and robust analysis in a high-throughput screening format.[1]
Q2: What is the mechanism of action of this compound?
A: this compound acts as a competitive inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression.[1] By binding to the active site of HDACs, this compound prevents this deacetylation process. The coumarin (B35378) moiety of the molecule provides the fluorescent signal that changes upon binding to the enzyme, allowing for the quantification of binding events.[1]
Technical Specifications
Q3: What are the excitation and emission wavelengths for this compound?
A: The fluorescence excitation maximum for free this compound is 325 nm, and the emission maximum is 400 nm.[1]
Q4: How is this compound synthesized?
A: this compound is synthesized by reacting suberic acid monomethyl ester with 7-amino-4-methylcoumarin (B1665955) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane.[1]
Troubleshooting Guide: Addressing Non-Specific Binding
Non-specific binding is a common issue encountered when working with fluorescent probes like this compound. This can lead to high background signals and inaccurate data. This guide provides solutions to address these issues.
High Background Fluorescence
Q5: I am observing high background fluorescence in my no-enzyme control wells. What are the possible causes and solutions?
A: High background fluorescence can stem from several factors:
-
Autofluorescence of Test Compounds: The compounds you are screening may themselves be fluorescent at the excitation and emission wavelengths used for this compound.[3]
-
Solution: Run a control experiment with your test compounds in the absence of this compound to measure their intrinsic fluorescence. If they are fluorescent, you may need to subtract this background signal from your experimental wells or consider using a different assay.
-
-
Contaminated Reagents: Assay buffers or other reagents might be contaminated with substances that fluoresce.[3]
-
Solution: Use high-purity reagents and prepare fresh solutions for your experiments.
-
-
Interactions with Surfaces: this compound, like other small molecules, can non-specifically bind to the surfaces of microplates.
-
Solution: Consider using low-binding microplates. Additionally, including a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01-0.05%) in your assay buffer can help reduce hydrophobic interactions with plastic surfaces.[4]
-
Non-Specific Binding to Cellular Components
Q6: I am using this compound in a cell-based assay and see diffuse, non-specific staining throughout the cell. How can I reduce this?
A: Non-specific binding in cellular assays is often due to interactions with various cellular components. Here are some strategies to mitigate this:
-
Blocking Agents: Pre-incubating your cells with a blocking agent can saturate non-specific binding sites.[5]
-
Adjusting Buffer Composition: The properties of your buffer can influence non-specific interactions.
-
Use of Detergents: Non-ionic detergents can help to reduce hydrophobic interactions that lead to non-specific binding.
-
Solution: Include a low concentration of Tween-20 or Triton X-100 (e.g., 0.05-0.1%) in your washing and incubation buffers.[5]
-
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Type | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein-based | 1-5% | Readily available, inexpensive, effective for many applications.[7] | Can sometimes cross-react with antibodies; not recommended for detecting phosphoproteins as it contains phosphatases.[7] |
| Normal Serum | Protein-based | 5-10% | Provides a complex mixture of proteins that can effectively block a wide range of non-specific sites.[6] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[8] |
| Non-fat Dried Milk | Protein-based | 5% | Inexpensive and effective for many applications.[7] | Not compatible with avidin-biotin detection systems and can interfere with the detection of phosphoproteins.[7] |
| Tween-20 / Triton X-100 | Non-ionic Detergent | 0.05-0.1% | Reduces hydrophobic interactions, leading to lower background.[5] | Can disrupt cell membranes at higher concentrations. |
Experimental Protocols
Protocol 1: Reducing Non-Specific Binding in a Microplate-Based Assay
-
Plate Selection: Use black, clear-bottom microplates with low autofluorescence.[9]
-
Buffer Preparation: Prepare your assay buffer (e.g., Tris-HCl, pH 7.4) containing 150 mM NaCl and 0.05% Tween-20.
-
Blocking Step (Optional): Before adding your reagents, incubate each well with a blocking buffer (e.g., 1% BSA in assay buffer) for 30-60 minutes at room temperature.[5][6]
-
Reagent Addition: After aspiration of the blocking buffer, add your test compounds, this compound, and enzyme to the wells.
-
Incubation: Incubate the plate at the desired temperature for the appropriate time.
-
Data Acquisition: Read the fluorescence at Ex/Em = 325/400 nm.
Protocol 2: Reducing Non-Specific Staining in Cell-Based Imaging
-
Cell Fixation and Permeabilization: Fix and permeabilize your cells using your standard protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100).
-
Blocking: Incubate the cells with a blocking solution (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.[10]
-
This compound Incubation: Dilute this compound to the desired concentration in the blocking buffer and incubate with the cells for the specified time.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Tween-20 to remove unbound probe.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Experimental workflows for mitigating non-specific binding.
Caption: Logical approach to troubleshooting non-specific binding issues.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Coumarin-SAHA Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting experiments involving the fluorescent probe, Coumarin-SAHA (c-SAHA), for studying Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (c-SAHA) is a fluorescent probe designed for determining the binding affinities (Kd) and dissociation off-rates (koff) of HDAC inhibitors.[1][2] The assay principle relies on the change in fluorescence intensity of c-SAHA upon binding to an HDAC enzyme. When unbound, c-SAHA exhibits a certain level of fluorescence. Upon binding to an HDAC, its fluorescence is quenched (decreased).[1] In a competitive binding assay, a test inhibitor can displace the bound c-SAHA from the HDAC's active site, leading to a restoration of the fluorescence signal. The magnitude of this change is proportional to the test inhibitor's binding affinity.
Q2: What is the primary application of a this compound binding assay?
The primary application is for the high-throughput screening and detailed characterization of HDAC inhibitors.[1][2] It allows for the quantitative determination of binding affinities (Kd) and dissociation off-rates (koff), which are crucial parameters in drug discovery and development.[1][2]
Q3: How do I determine the optimal incubation time for my c-SAHA binding experiment?
The optimal incubation time is the time required for the binding reaction between the HDAC enzyme, c-SAHA, and the test inhibitor to reach equilibrium. This can be determined empirically by performing a time-course experiment. Measure the fluorescence signal at various time points after mixing the reagents until the signal stabilizes (plateaus). This indicates that the binding has reached equilibrium. For some HDAC inhibitors with slow-binding kinetics, longer pre-incubation times with the enzyme before adding the substrate may be necessary to ensure equilibration.[3]
Q4: What are the typical excitation and emission wavelengths for this compound?
The typical excitation wavelength (λex) is 325 nm and the emission wavelength (λem) is 400 nm.[1][2]
Q5: Can I use this assay for different HDAC isozymes?
Yes, the analytical protocol using this compound is reported to be applicable to most HDAC isozymes.[1][2]
Troubleshooting Guide
Issue 1: The fluorescence signal is very low or non-existent.
-
Question: I've mixed my HDAC enzyme and c-SAHA, but the fluorescence signal is much lower than expected. What could be the problem?
-
Answer:
-
Incorrect Wavelengths: Confirm that your fluorometer is set to the correct excitation (λex = 325 nm) and emission (λem = 400 nm) wavelengths for c-SAHA.[1][2]
-
Enzyme Concentration: The quenching of c-SAHA fluorescence is dependent on the concentration of the HDAC enzyme.[1] Ensure that you are using an appropriate concentration of active HDAC enzyme. Refer to the experimental protocol for recommended concentrations.
-
Inactive Enzyme: Your HDAC enzyme preparation may have lost activity. Verify the activity of your enzyme using a standard activity assay.
-
Buffer Composition: Ensure the buffer composition is correct. The recommended buffer is 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP.[1]
-
Issue 2: The fluorescence signal does not change over time in my time-course experiment.
-
Question: I'm trying to determine the optimal incubation time, but the fluorescence signal is flat from the very first measurement. What does this mean?
-
Answer:
-
Rapid Binding: The binding of c-SAHA to the HDAC enzyme may be very rapid, reaching equilibrium almost instantaneously. If the signal is stable from the earliest time point you can measure, you can proceed with a short incubation time (e.g., 5-10 minutes) to ensure consistency.
-
No Binding: It's possible that no binding is occurring. Revisit the troubleshooting steps in "Issue 1" to ensure all components of your assay are correct and active.
-
Issue 3: My results are inconsistent between replicates.
-
Question: I'm getting significant variability in my fluorescence readings for the same experimental conditions. What could be the cause?
-
Answer:
-
Insufficient Incubation Time: If the incubation time is too short and the reaction has not reached equilibrium, you may see variability in your results. Ensure you are incubating for a sufficient duration as determined by a time-course experiment. For slow-binding inhibitors, pre-incubation of the enzyme and inhibitor before adding c-SAHA may be required.[3]
-
Pipetting Errors: Inconsistent pipetting of the enzyme, c-SAHA, or test compounds will lead to variable results. Ensure your pipettes are calibrated and use careful pipetting techniques.
-
Temperature Fluctuations: Binding kinetics can be sensitive to temperature. Ensure all incubations are performed at a stable and consistent temperature.
-
Issue 4: The fluorescence signal is not restored upon adding a known HDAC inhibitor.
-
Question: I've added a known potent HDAC inhibitor, but I'm not seeing the expected increase in fluorescence. Why?
-
Answer:
-
Insufficient Incubation Time: The displacement of c-SAHA by the test inhibitor also requires time to reach equilibrium. Ensure you are incubating the complete reaction mixture (HDAC, c-SAHA, and test inhibitor) for a sufficient period.
-
Inhibitor Concentration: The concentration of your test inhibitor may be too low to effectively compete with c-SAHA for binding to the HDAC enzyme. Try increasing the concentration of your test inhibitor.
-
Inhibitor Insolubility: Your test inhibitor may have precipitated out of solution. Ensure your inhibitor is fully dissolved in the assay buffer.
-
Experimental Protocols & Data
Table 1: Key Parameters for this compound Binding Assay
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 325 nm | [1][2] |
| Emission Wavelength (λem) | 400 nm | [1][2] |
| Assay Buffer | 10 mM Tris, pH 7.5, 100 mM NaCl, 1 mM TCEP | [1] |
| Kd of HDAC8-c-SAHA Complex | 160 ± 20 nM | [1] |
Protocol 1: Determining the Binding Affinity (Kd) of an Inhibitor via Competitive Displacement
This protocol is adapted from the methodology described for determining the Kd of SAHA using c-SAHA.[1]
-
Prepare Reagents:
-
Prepare a stock solution of c-SAHA in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of your test inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of purified HDAC enzyme.
-
Prepare the assay buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP.
-
-
Set up the Assay Plate:
-
In a suitable microplate (e.g., a 96-well black plate), prepare a mixture of c-SAHA and the test inhibitor at fixed concentrations in the assay buffer. For example, a mixture containing 0.5 µM c-SAHA and 2 µM of the test inhibitor.[1]
-
Prepare a control well containing only 0.5 µM c-SAHA in the assay buffer.
-
-
Initiate the Reaction:
-
Add increasing concentrations of the HDAC enzyme to the wells containing the c-SAHA and inhibitor mixture, and to the control well.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium. This time should be optimized as described in the FAQs.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at λem = 400 nm with excitation at λex = 325 nm.
-
Correct the fluorescence readings by subtracting the signal from a blank well containing only the buffer and the enzyme.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the HDAC enzyme concentration.
-
The Kd of the test inhibitor can be determined by fitting the data to a competitive binding equation.
-
Visualizations
Caption: Workflow for determining inhibitor Kd.
Caption: Competitive displacement of c-SAHA by an inhibitor.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve issues in Coumarin-SAHA experiments
Welcome to the technical support center for Coumarin-SAHA experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the use of this compound as a fluorescent probe, particularly in the context of histone deacetylase (HDAC) inhibitor screening.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter with your this compound calibration curve and related experiments.
Q1: My calibration curve is not linear and shows a sigmoidal shape. What could be the cause?
A1: A sigmoidal calibration curve, particularly with leveling off at higher concentrations, is a common issue in fluorescence assays. Several factors can contribute to this:
-
Inner Filter Effect: At high concentrations, the analyte can absorb too much of the excitation light, preventing it from reaching all molecules in the sample. Similarly, the emitted light can be reabsorbed by other analyte molecules. This leads to a non-linear relationship between concentration and fluorescence intensity.[1] To mitigate this, consider diluting your samples to fall within a more linear range.[2]
-
Fluorescence Quenching: At high concentrations, fluorescent molecules can interact with each other, leading to a decrease in fluorescence quantum yield, a phenomenon known as self-quenching or aggregation-caused quenching (ACQ).[3][4] It is recommended to work with concentrations below 10 µM to avoid such effects.[4]
-
Detector Saturation: An excessively high concentration of the fluorophore can saturate the detector of your plate reader or fluorometer, leading to a plateau in the signal.
Troubleshooting Steps:
-
Dilute your standards: Prepare a more diluted series of your this compound standards. Often, linearity is much better at lower concentration ranges (e.g., 2 µM to 10 µM).[4]
-
Check for precipitation: Ensure that your this compound is fully dissolved at all concentrations used, as insolubility can lead to non-linear results.[2][5]
-
Optimize instrument settings: Adjust the gain or sensitivity of your detector to avoid saturation.[6]
Q2: I'm observing high background fluorescence in my assay. How can I reduce it?
A2: High background fluorescence can significantly impact the sensitivity and accuracy of your measurements. Here are potential sources and solutions:
-
Contaminated reagents or solvents: Ensure that all buffers, solvents, and reagents are of high purity and are not inherently fluorescent.
-
Autofluorescence from biological samples: If you are working with cell lysates or other biological matrices, endogenous molecules can contribute to the background signal.
-
Incorrect instrument settings: Using inappropriate excitation or emission wavelengths can increase background noise.[7][8]
-
Cofactor fluorescence: If your assay involves NADPH, it can be a significant source of background fluorescence when excited below 390 nm.[7][8]
Troubleshooting Steps:
-
Run proper controls: Always include a "blank" sample containing all components except this compound to measure the background fluorescence.
-
Optimize wavelengths: For this compound, excitation is typically around 325 nm and emission around 400 nm.[9][10] If using cofactors like NADPH, consider an excitation wavelength above 400 nm to minimize its fluorescence.[6]
-
Use appropriate microplates: For fluorescence measurements, it is best to use black microplates to minimize crosstalk between wells and reduce background from the plate itself.[4]
Q3: The fluorescence intensity of my this compound is unstable and decreases over time. What is happening?
A3: A decrease in fluorescence intensity over time is likely due to photobleaching.
-
Photobleaching: Prolonged exposure of fluorophores to excitation light can lead to their photochemical destruction, resulting in a loss of fluorescence.[11] Coumarins can also undergo photodegradation.[12]
Troubleshooting Steps:
-
Minimize light exposure: Protect your samples from light as much as possible by working in a dimly lit environment and using light-blocking containers.
-
Reduce excitation intensity: If your instrument allows, decrease the intensity of the excitation light.
-
Limit exposure time: Minimize the duration of fluorescence measurements for each sample.
Q4: The fluorescence of my this compound seems to be sensitive to the buffer conditions. What should I consider?
A4: The fluorescence of coumarin (B35378) derivatives can be influenced by the chemical environment, particularly pH.[13][14][15]
-
pH Dependence: The fluorescence intensity and emission wavelength of some coumarin derivatives can change with pH.[13][14][15][16] While some coumarins are insensitive to pH, others can show significant variations.[17]
Troubleshooting Steps:
-
Maintain consistent pH: Ensure that the pH of your buffer is consistent across all samples and standards. A common buffer for this compound experiments is 10 mM Tris buffer at pH 7.5.[9]
-
Buffer choice: Select a buffer system that is stable and will not interfere with your assay.
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound (c-SAHA) | ||
| Excitation Wavelength (λex) | 325 nm | [9][10] |
| Emission Wavelength (λem) | 400 nm | [9][10] |
| Quantum Yield | 0.43 | [9] |
| HDAC8-c-SAHA Complex | ||
| Dissociation Constant (Kd) | 0.16 ± 0.02 µM | [9] |
| HDAC8-SAHA Complex | ||
| Dissociation Constant (Kd) | 0.58 ± 0.14 µM | [9] |
Protocol: Generating a this compound Calibration Curve
This protocol outlines the steps to create a standard calibration curve for this compound.
Materials:
-
This compound (c-SAHA)
-
Assay Buffer (e.g., 10 mM Tris, 100 mM NaCl, 1 mM TCEP, pH 7.5)[9]
-
High-purity solvent for stock solution (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mM). Ensure it is completely dissolved.
-
Prepare a Working Stock Solution: Dilute the stock solution in the assay buffer to a lower concentration (e.g., 100 µM).
-
Serial Dilutions: Perform a series of dilutions of the working stock solution in the assay buffer to create a range of standards. For example, you can prepare standards with concentrations from 10 µM down to the low nanomolar range. It is advisable to prepare at least 5-7 concentrations for the curve.
-
Plate Loading: Pipette a fixed volume (e.g., 100 µL) of each standard concentration into the wells of the black 96-well plate. Include at least three replicate wells for each concentration. Also, include wells with only the assay buffer to serve as a blank.
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for this compound (λex = 325 nm, λem = 400 nm).[9][10]
-
Optimize the gain or sensitivity settings to ensure the highest concentration of your standard is below the saturation limit of the detector.
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of each standard well.
-
Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).
-
Perform a linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
-
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay using this compound.
Signaling Pathway: Role of HDACs in Gene Regulation
Caption: The role of HDACs in epigenetic gene regulation.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. echemi.com [echemi.com]
- 3. Fluorescence linearity problems at Low concs? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 17. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
Technical Support Center: Coumarin-SAHA Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-SAHA (c-SAHA) fluorescent probes. The focus is on understanding and mitigating the impact of Dimethyl Sulfoxide (DMSO) concentration on fluorescence outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence signal is unexpectedly low or absent. What are the common causes?
A weak or absent signal can stem from multiple factors. A systematic check is the best approach. The primary areas to investigate are the assay conditions (including solvent), the integrity of the reagents, and the instrument settings. High concentrations of DMSO can also lead to quenching or shifts in the fluorescence spectra.[1][2]
Q2: How does DMSO concentration directly impact this compound fluorescence?
The fluorescence of coumarin (B35378) derivatives is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[3][4] DMSO is a polar aprotic solvent that can alter the microenvironment of the c-SAHA probe.[5][6] Key impacts include:
-
Spectral Shifting: Increasing DMSO concentration in an aqueous buffer can change the polarity of the medium, often causing a shift in the optimal excitation and emission wavelengths (a "bathochromic" or red-shift).[3][6]
-
Intensity Changes (Quenching/Enhancement): Depending on the specific coumarin structure and its interaction with the solvent, DMSO can either quench (reduce) or enhance the fluorescence quantum yield.[1][7] For many 7-aminocoumarins, increasing solvent polarity leads to a decrease in fluorescence intensity.[1]
-
Assay Interference: In competitive binding assays, where c-SAHA fluorescence is quenched upon binding to an enzyme like HDAC8, changes in solvent polarity can affect this binding interaction and the baseline fluorescence of the free probe.[8]
Q3: What is the recommended maximum DMSO concentration for my assay?
The ideal DMSO concentration is the lowest possible that maintains the solubility of all compounds (e.g., c-SAHA, inhibitors) while minimizing effects on the biological components and the fluorescence signal.
-
Biochemical Assays (e.g., purified enzyme): Aim to keep the final DMSO concentration below 1% (v/v) . While some enzymes tolerate higher concentrations, 1% is a widely accepted upper limit to minimize protein denaturation or aggregation.
-
Cell-Based Assays: The final DMSO concentration should be much lower to avoid cytotoxicity. It is strongly recommended to keep the concentration at or below 0.1% (v/v) .[9][10] Many cell lines exhibit stress or reduced viability at concentrations above this level.[11][12] Always run a "vehicle control" with the same final DMSO concentration as your experimental samples to account for any solvent effects.
Q4: My fluorescence signal is decreasing over time during measurement. What could be the issue?
This is likely due to photobleaching, where the fluorophore is chemically damaged by light exposure. To mitigate this:
-
Reduce the excitation light intensity.
-
Decrease the exposure time or the duration of continuous measurement.
-
Use fresh samples for each time point if possible.
-
Ensure the c-SAHA has been stored correctly, protected from light, to prevent degradation before use.[13]
Q5: I observed a shift in the emission wavelength compared to the literature value. Is this normal?
Yes, a minor shift is normal and expected. The exact emission maximum of this compound is dependent on the solvent composition (e.g., buffer type, pH, and DMSO concentration), temperature, and whether it is bound to its target protein.[3][14] The key is to ensure the solvent conditions are identical across all samples and controls in your experiment to ensure valid comparisons.
Troubleshooting Guides
Low Fluorescence Signal
A low signal is a common issue that can often be resolved with a systematic approach. Use the following workflow and checklist to diagnose the problem.
Data Tables for Reference
Table 1: Impact of Solvent Polarity on Coumarin Fluorescence (General)
This table illustrates the general effect of solvent polarity on the fluorescence emission of coumarin dyes. Note that specific values for this compound may vary.
| Solvent | Polarity Index (ET(30)) | Typical Emission λ Shift | General Effect on Quantum Yield |
| Dioxane | 36.0 | Reference | High |
| Acetonitrile | 45.6 | Red-Shift | Moderate |
| DMSO | 45.1 | Significant Red-Shift [6] | Variable, often reduced [1] |
| Methanol | 55.4 | Significant Red-Shift | Reduced |
| Water | 63.1 | Maximum Red-Shift | Severely Quenched[7] |
Table 2: Recommended Final DMSO Concentrations in Assays
| Assay Type | Recommended Max [DMSO] | Rationale | Key References |
| Biochemical Assays | < 1.0% | Avoids protein denaturation and direct interference with probe fluorescence. | [10] |
| Cell-Based Assays | ≤ 0.1% | Minimizes cytotoxicity and impact on cellular processes. | [9][12] |
| DMSO Control | Match to sample | Essential for accounting for solvent-induced fluorescence changes or toxicity. | [10] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound (c-SAHA) Stock Solution:
-
Inhibitor (e.g., SAHA) Stock Solution:
-
Working Solutions:
-
Thaw stock solutions immediately before use.
-
Perform serial dilutions in the final assay buffer.
-
Crucially, ensure the final concentration of DMSO is identical in all wells (including no-inhibitor controls and blanks) by adding an equivalent volume of DMSO to the controls.
-
Protocol 2: General Competitive Binding Assay
This protocol describes a typical experiment to measure an inhibitor's binding affinity (Kd) by competing against c-SAHA for binding to an enzyme like HDAC8.[8]
-
Assay Setup: In a microplate, combine the assay buffer, a fixed concentration of c-SAHA (e.g., 0.1-0.5 µM), and varying concentrations of the test inhibitor.[8]
-
Controls: Include wells for:
-
No Enzyme Control: c-SAHA in buffer to measure maximum fluorescence.
-
No Inhibitor Control: c-SAHA and enzyme to measure maximum quenching.
-
-
Initiation: Add a fixed concentration of the enzyme (e.g., HDAC8) to all wells (except the "No Enzyme" control).
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence intensity using a plate reader with wavelengths optimized for c-SAHA (e.g., Excitation: 325 nm, Emission: 400 nm).[8][18]
-
Data Analysis: As the inhibitor concentration increases, it will displace the c-SAHA from the enzyme, leading to an increase in fluorescence. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable competitive binding model to determine the Kd or IC50.
References
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rotational diffusion of coumarins in aqueous DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The investigation of the ultrafast excited state deactivation mechanisms for coumarin 307 in different solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03159D [pubs.rsc.org]
- 7. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 8. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. apexbt.com [apexbt.com]
- 18. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Coumarin-SAHA and Other HDAC Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The study of histone deacetylases (HDACs) has become a critical focus in drug discovery, particularly in the fields of oncology and neurology. Fluorescent probes are indispensable tools for characterizing HDAC activity and for the high-throughput screening of potential inhibitors. This guide provides a detailed comparison of Coumarin-SAHA, a notable inhibitor-based probe, with other commonly used HDAC fluorescent probes, supported by experimental data and protocols.
Overview of HDAC Fluorescent Probes
HDAC fluorescent probes can be broadly categorized into two main types:
-
Inhibitor-Based Probes: These probes are typically conjugates of a known HDAC inhibitor and a fluorophore. Their fluorescence properties change upon binding to the active site of an HDAC enzyme. This compound is a prime example of this class. These probes are particularly useful for determining the binding affinities (Kd) and dissociation off-rates (k_off) of other non-fluorescent inhibitors through competitive displacement assays.
-
Substrate-Based Probes: These probes are mimics of the natural acetylated lysine (B10760008) substrates of HDACs. They are typically non-fluorescent or have low fluorescence until they are deacetylated by an HDAC. A subsequent enzymatic step, often involving a protease like trypsin, cleaves the deacetylated product to release a highly fluorescent molecule. These probes are widely used to measure the enzymatic activity of HDACs.
This guide will focus on a direct comparison between This compound and a widely used substrate-based probe, Boc-Lys(Ac)-AMC .
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound and the fluorescent product of the Boc-Lys(Ac)-AMC assay, 7-amino-4-methylcoumarin (B1665955) (AMC).
| Parameter | This compound | Boc-Lys(Ac)-AMC (product: AMC) |
| Probe Type | Inhibitor-Based | Substrate-Based |
| Excitation Wavelength (λex) | 325 nm[1] | 340-360 nm[2] |
| Emission Wavelength (λem) | 400 nm[1] | 440-460 nm[2] |
| Quantum Yield (Φ) | 0.43[1] | Not explicitly found for free AMC in this context |
| Binding Affinity | Kd = 0.16 ± 0.02 µM (for HDAC8)[1] | Km = 58.89 µM (for HDAC1)[3] |
| Mechanism of Signal Generation | Fluorescence quenching upon binding to HDAC.[1] | Enzymatic deacetylation followed by protease cleavage releases fluorescent AMC.[3] |
Mechanism of Action and Experimental Workflows
This compound: A Competitive Binding Probe
This compound is a fluorescent analog of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It competitively binds to the active site of HDAC enzymes. A key characteristic of this compound is that its fluorescence is quenched by approximately 50% upon binding to HDAC8.[1] This property allows for the determination of the binding affinity of other, non-fluorescent inhibitors. In a competitive displacement assay, the addition of a test inhibitor displaces this compound from the HDAC active site, leading to an increase in fluorescence.
Boc-Lys(Ac)-AMC: A Substrate-Based Activity Probe
Boc-Lys(Ac)-AMC is a fluorogenic substrate for HDACs. It is a cell-permeable molecule that contains an acetylated lysine residue linked to a coumarin (B35378) fluorophore (AMC). In its native state, the fluorescence of the AMC is quenched. The assay to measure HDAC activity using this probe is a two-step process. First, an HDAC enzyme removes the acetyl group from the lysine residue. In the second step, a developer solution containing a protease, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is directly proportional to the HDAC activity.
Experimental Protocols
Protocol 1: Determining Inhibitor Binding Affinity using this compound
This protocol describes a competitive displacement assay to determine the dissociation constant (Kd) of a test inhibitor for an HDAC enzyme.
Materials:
-
Purified HDAC enzyme (e.g., HDAC8)
-
This compound (c-SAHA)
-
Test inhibitor
-
Assay Buffer (e.g., 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP)
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a mixture of this compound and the test inhibitor in the assay buffer. A typical concentration for this compound is 0.5 µM, and for the test inhibitor, a concentration around its expected Kd is a good starting point (e.g., 2 µM for SAHA).[1]
-
Serially dilute the HDAC enzyme in the assay buffer.
-
Add the HDAC enzyme dilutions to the wells of the 384-well plate.
-
Add the this compound/test inhibitor mixture to the wells containing the HDAC enzyme.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 400 nm.[1]
-
Plot the change in fluorescence intensity against the HDAC enzyme concentration.
-
Analyze the data using appropriate software (e.g., Dynafit) to determine the Kd value of the test inhibitor.[1]
Protocol 2: Measuring HDAC Activity using Boc-Lys(Ac)-AMC
This protocol outlines a two-step enzymatic assay to measure HDAC activity.
Materials:
-
HDAC enzyme source (e.g., purified recombinant HDAC or cell lysate)
-
Boc-Lys(Ac)-AMC substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor for control (e.g., Trichostatin A or SAHA)
-
Developer solution (containing trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (potential inhibitor) or vehicle control in the assay buffer.
-
Add the HDAC enzyme to the wells of the 96-well plate.
-
Add the test compound dilutions to the respective wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the deacetylation reaction by adding the Boc-Lys(Ac)-AMC substrate to each well. A final concentration of 25 µM is often used.[4]
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).[4]
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution containing trypsin to each well.[4]
-
Incubate at room temperature for approximately 15 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.[4]
-
Measure the fluorescence intensity with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[2]
-
Calculate the HDAC activity by comparing the fluorescence of the test samples to the controls.
Comparison of Performance and Applications
| Feature | This compound | Boc-Lys(Ac)-AMC |
| Primary Application | Determination of inhibitor binding affinity (Kd) and kinetics (k_off). | Measurement of HDAC enzymatic activity and inhibitor screening (IC50). |
| Assay Principle | Competitive displacement leading to a change in fluorescence intensity. | Two-step enzymatic reaction resulting in the generation of a fluorescent signal. |
| Assay Type | Homogeneous, single-step binding assay. | Discontinuous, two-step enzymatic assay. |
| Advantages | - Direct measurement of binding parameters.- High sensitivity.- Does not require protease activity. | - Widely used and commercially available in kits.- High signal-to-noise ratio.- Suitable for high-throughput screening. |
| Limitations | - Fluorescence quenching is specific to the probe-enzyme interaction and may not be universal for all HDACs.- Requires a fluorescent probe with well-characterized binding properties. | - Indirect measurement of HDAC activity.- Requires an additional enzymatic step which can be a source of variability.- Potential for interference with the protease activity. |
| Best Suited For | Lead optimization and detailed characterization of inhibitor binding kinetics. | Primary screening of large compound libraries and routine activity assays. |
Conclusion
Both this compound and substrate-based probes like Boc-Lys(Ac)-AMC are valuable tools in HDAC research, each with distinct advantages and applications. This compound excels in providing detailed insights into the binding kinetics of inhibitors, making it ideal for the in-depth characterization of lead compounds. In contrast, the robust and high-throughput nature of the Boc-Lys(Ac)-AMC assay makes it a workhorse for primary screening campaigns to identify novel HDAC inhibitors. The choice of probe will ultimately depend on the specific research question and the stage of the drug discovery process. A comprehensive approach utilizing both types of probes can provide a more complete understanding of the interaction between inhibitors and HDAC enzymes.
References
A Comparative Guide to the Validation of the Coumarin-SAHA Assay for Novel HDAC Inhibitors
For researchers and drug development professionals, the robust validation of screening assays is paramount to the successful identification of novel therapeutic agents. This guide provides a comprehensive comparison of the Coumarin-SAHA (Suberanilohydroxamic Acid) assay with alternative methods for the discovery of new histone deacetylase (HDAC) inhibitors. Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed selection of the most suitable assay for your research needs.
Assay Principles and Performance Comparison
The selection of an appropriate assay for screening HDAC inhibitors depends on various factors, including the specific research question, required throughput, and available instrumentation. Below is a comparison of the this compound assay with two other widely used methods: the HDAC-Glo™ I/II Assay and the Fluor de Lys® Assay.
The this compound assay is a fluorescence-based method that utilizes a competitive binding principle. A fluorescent probe, this compound, binds to the active site of HDAC enzymes. When a potential inhibitor is introduced, it displaces the this compound probe, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the binding affinity of the test compound.
The HDAC-Glo™ I/II Assay is a luminescent, homogeneous assay that measures the activity of HDAC Class I and II enzymes. It employs a luminogenic peptide substrate that is deacetylated by HDACs. A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified in a luciferase reaction. The resulting luminescent signal is proportional to HDAC activity.
The Fluor de Lys® Assay is a two-step, fluorescence-based assay. It uses a substrate containing an acetylated lysine (B10760008) side chain. In the first step, HDACs in the sample deacetylate the substrate. In the second step, a developer is added that specifically recognizes the deacetylated lysine and produces a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of deacetylation.
| Assay | Principle | Typical Throughput | Key Advantages | Key Disadvantages |
| This compound Assay | Competitive Binding (Fluorescence) | High | Direct measurement of binding affinity, homogenous format. | Potential for interference from fluorescent compounds, indirect measure of enzyme inhibition. |
| HDAC-Glo™ I/II Assay | Enzymatic (Luminescence) | High | High sensitivity, broad applicability to Class I and II HDACs, homogenous "add-and-read" format.[1][2] | Potential for interference from compounds affecting luciferase or protease activity. |
| Fluor de Lys® Assay | Enzymatic (Fluorescence) | Medium to High | Highly sensitive, well-established method.[3] | Two-step process, potential for inhibition of the developer enzyme by test compounds.[4] |
Quantitative Performance Metrics
A critical aspect of assay validation is the assessment of its quantitative performance. The half-maximal inhibitory concentration (IC50) for a known inhibitor, such as SAHA, and the Z'-factor, a measure of assay robustness, are key parameters. An ideal assay should have a Z'-factor between 0.5 and 1.0, indicating a large separation between positive and negative controls.[5][6][7]
| Parameter | This compound Assay | HDAC-Glo™ I/II Assay | Fluor de Lys® Assay |
| Z'-Factor | An excellent assay should have a Z'-factor ≥ 0.5.[5][6][7] | Generally ≥ 0.5, indicating a robust assay suitable for high-throughput screening. | Typically ≥ 0.5, demonstrating good assay quality. |
| SAHA IC50 (HDAC1) | Varies by HDAC isoform, generally in the low nanomolar range. For example, one study reported an IC50 of 40.6 nM for HDAC1.[8] Another reported 10 nM. | Varies depending on the cell line and conditions. For instance, in HCT116 cells, the IC50 of Trichostatin A (another potent HDAC inhibitor) was found to be in the range of 0.02-0.29 µM depending on incubation time.[9] | Reported IC50 values for SAHA against HDAC1 are in the nanomolar range, for example, 33 ± 1 nM.[10] |
| SAHA IC50 (HDAC3) | 20 nM. | Not specifically found for SAHA in the provided results. | 20 ± 1 nM.[10] |
| SAHA IC50 (HDAC6) | Not specifically found in the provided results. | Not specifically found for SAHA in the provided results. | 33 ± 3 nM.[10] |
| SAHA IC50 (HDAC8) | 540 ± 10 nM.[10] | Not specifically found for SAHA in the provided results. | Not specifically found in the provided results. |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions such as enzyme concentration, substrate concentration, and incubation time.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any assay.
This compound Competitive Binding Assay Protocol
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the test inhibitor and a known reference inhibitor (e.g., SAHA) in the same solvent.
-
Prepare the assay buffer (e.g., 10 mM Tris, pH 7.5, containing 100 mM NaCl and 1 mM TCEP).[4]
-
Dilute the HDAC enzyme (e.g., HDAC8) to the desired concentration in the assay buffer.[4]
-
-
Assay Procedure :
-
In a microplate, add a fixed concentration of this compound (e.g., 0.1 µM).[4]
-
Add serial dilutions of the test inhibitor or reference inhibitor.
-
Initiate the reaction by adding the diluted HDAC enzyme.
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 325 nm and emission at approximately 400 nm.[4]
-
-
Data Analysis :
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in fluorescence, indicating 50% displacement of the this compound probe.
-
HDAC-Glo™ I/II Assay Protocol[1][2][12][13]
-
Cell Plating :
-
Seed cells in a white-walled multi-well plate and incubate overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the cells and add serum-free medium.
-
Add the test compound dilutions to the wells and incubate for at least 30 minutes at room temperature.
-
-
Reagent Preparation and Addition :
-
Equilibrate the HDAC-Glo™ I/II Buffer and Substrate to room temperature.
-
Prepare the HDAC-Glo™ I/II Reagent by mixing the Substrate and Developer Reagent according to the manufacturer's instructions.
-
Add an equal volume of the HDAC-Glo™ I/II Reagent to each well.
-
-
Incubation and Measurement :
-
Mix the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Fluor de Lys® Assay Protocol[3][14][15]
-
Reagent Preparation :
-
Prepare the HDAC Assay Buffer.
-
Dilute the HDAC Substrate and the test compounds in the Assay Buffer.
-
Prepare the Developer Solution containing Trichostatin A (to stop the HDAC reaction).
-
-
HDAC Reaction :
-
In a microplate, add the diluted test compounds.
-
Add the HDAC enzyme source (e.g., HeLa nuclear extract).
-
Initiate the reaction by adding the diluted HDAC Substrate.
-
Incubate the plate at 30°C for at least 30 minutes.
-
-
Development and Measurement :
-
Stop the reaction by adding the Developer Solution to each well.
-
Incubate at room temperature for at least 45 minutes.
-
Read the fluorescence with an excitation wavelength in the range of 350-380 nm and an emission wavelength in the range of 440-460 nm.
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Experimental Workflow: this compound Assay
Caption: Workflow of the this compound competitive binding assay.
Signaling Pathway: HDAC Inhibition of NF-κB Pathway
HDACs play a crucial role in regulating the NF-κB signaling pathway, a key pathway in inflammation and cancer. HDACs, particularly HDAC3, can deacetylate the RelA/p65 subunit of NF-κB, which promotes its association with the inhibitor IκBα and subsequent nuclear export, thereby terminating NF-κB signaling.[11] Inhibition of HDACs can lead to hyperacetylation of RelA/p65, prolonging its nuclear localization and transcriptional activity.[12]
Caption: Simplified diagram of HDAC3-mediated regulation of the NF-κB signaling pathway.
References
- 1. HDAC-Glo™ I/II Assay Protocol [worldwide.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Coumarin-SAHA Efficacy: A Comparative Guide
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors represent a significant class of anti-cancer agents. Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat, is a landmark HDAC inhibitor approved for cancer treatment.[1] The ongoing quest for novel HDAC inhibitors with improved efficacy and selectivity has led to the development of hybrid molecules, among which Coumarin-SAHA derivatives have shown considerable promise. This guide provides a comparative analysis of this compound compounds against SAHA and other alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activities
The efficacy of this compound derivatives has been benchmarked against SAHA in numerous studies. These comparisons primarily focus on HDAC inhibitory potency and anti-proliferative effects against various cancer cell lines.
Table 1: Comparison of HDAC Inhibition (IC50 values)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) | Reference |
| SAHA | 21.10 | - | - | - | - | - | - | [2] |
| 10e | 0.24 | - | - | - | - | - | - | [2] |
| 11d | - | - | - | - | - | - | - | [2] |
| ZN444B | Stronger than SAHA | - | - | - | - | - | - | [1] |
| 14f | 190 | - | - | - | 5000 | - | - | [3] |
| SAHA | 230 | - | - | - | - | - | - | [3] |
| 4c | 160 (whole cell) | - | - | - | - | - | - | [4] |
| 4d | 330 (whole cell) | - | - | - | - | - | - | [4] |
| SAHA | 630 (whole cell) | - | - | - | - | - | - | [4] |
Note: '-' indicates data not provided in the cited source.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 values in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| SAHA | - | - | - | - | - | [2] |
| 10e | < SAHA | < SAHA | - | - | - | [2] |
| 11d | < SAHA | < SAHA | - | - | - | [2] |
| 14f | - | 2.05 | 4.87 | 3.51 | 4.23 | [3] |
| SAHA | - | 3.16 | 5.23 | 4.12 | 5.01 | [3] |
| 4c | 2.1 | 3.5 | - | 1.3 | - | [4] |
| 4d | 3.7 | 4.2 | - | 0.9 | - | [4] |
| SAHA | 4.8 | 5.6 | - | 6.1 | - | [4] |
Note: '< SAHA' indicates a higher potency than SAHA as reported in the study, though specific values were not always provided in the abstract.
Mechanism of Action: Enhanced Histone Acetylation and Downstream Effects
This compound derivatives, much like SAHA, exert their anti-tumor effects by inhibiting HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, which in turn modulates gene expression, leading to cell cycle arrest and apoptosis.[2][5]
Several studies have demonstrated that novel this compound hybrids can induce histone acetylation more effectively than SAHA. For instance, compounds 10e and 11d were shown to increase the levels of acetylated histones H3 and H4 in A549 lung cancer cells in a dose-dependent manner, with effects similar to or greater than SAHA at the same concentrations.[2] Similarly, ZN444B significantly increased the acetylation of H3 and H4 compared to SAHA in breast cancer models.[1] This enhanced activity at the molecular level often translates to superior anti-proliferative and pro-apoptotic effects. For example, compounds 10e and 11d induced significantly more apoptosis in A549 cells than SAHA at equivalent concentrations.[2]
Caption: Mechanism of action for this compound derivatives.
Experimental Protocols
The validation of this compound derivatives involves a series of in vitro assays. Below are generalized methodologies for key experiments cited in the comparative studies.
HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Principle: A fluorogenic HDAC substrate is deacetylated by the enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Methodology:
-
Recombinant human HDAC enzymes and the test compounds (this compound derivatives and SAHA) at various concentrations are incubated in an assay buffer.
-
A fluorogenic HDAC substrate is added, and the mixture is incubated to allow for the enzymatic reaction.
-
A developer solution (containing a protease like trypsin) is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell Viability (Anti-proliferative) Assay
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Principle: The MTT or MTS assay is commonly used. These colorimetric assays measure the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the this compound derivatives or SAHA for a specified period (e.g., 48 or 72 hours).
-
The MTT or MTS reagent is added to each well, and the plates are incubated.
-
If using MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Western Blotting for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest (e.g., acetylated-Histone H3).
-
Methodology:
-
Cancer cells are treated with the test compounds for a defined time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4). An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected. The band intensity is quantified to determine the relative protein levels.
-
Caption: A typical workflow for evaluating novel this compound inhibitors.
Fluorescent Probes for Binding Affinity
An interesting application of coumarin's intrinsic fluorescence is the development of this compound (c-SAHA) as a fluorescent probe.[6][7] This probe allows for the determination of binding affinities (Kd) and dissociation off-rates (koff) of other non-fluorescent HDAC inhibitors through competitive binding assays.[6] The fluorescence of c-SAHA is quenched upon binding to an HDAC enzyme. When a competing inhibitor is introduced, it displaces c-SAHA, leading to an increase in fluorescence. This method offers a sensitive and high-throughput approach for screening and characterizing new HDAC inhibitors.[7]
Conclusion
The cross-validation of this compound derivatives with SAHA consistently demonstrates the potential of this chemical scaffold. Numerous synthesized compounds exhibit superior HDAC inhibitory activity and greater anti-proliferative effects in various cancer cell lines.[2][3][4] The methodologies employed for these comparisons are standard in the field of drug discovery, focusing on enzymatic inhibition, cellular viability, and target engagement through histone acetylation. The development of coumarin-based fluorescent probes further enhances the toolkit for characterizing HDAC inhibitors.[6] These findings underscore that coumarin-hydroxamate hybrids are a promising avenue for the development of next-generation cancer chemotherapies with potentially improved efficacy over existing treatments.[2]
References
- 1. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isoform Selectivity of Coumarin-SAHA Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Vorinostat (SAHA) was the first HDAC inhibitor to receive FDA approval, however, its broad inhibition of multiple HDAC isoforms can lead to off-target effects and associated toxicities.[1][2] This has driven the development of novel HDAC inhibitors with improved isoform selectivity. This guide provides a comparative analysis of a novel class of HDAC inhibitors, Coumarin-SAHA hybrids, which merge the pharmacophore of coumarin (B35378) with the hydroxamate zinc-binding group of SAHA. These hybrids have demonstrated significant potential, with some exhibiting enhanced potency and altered isoform selectivity compared to the parent compound, SAHA.
Performance Comparison: this compound Hybrids vs. SAHA
Several studies have synthesized and evaluated a range of this compound derivatives, revealing significant improvements in inhibitory activity against specific HDAC isoforms. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative this compound compounds against various HDAC isoforms, benchmarked against SAHA.
Key Findings:
-
Enhanced Potency: Many coumarin-based hydroxamate derivatives exhibit significantly lower IC50 values against specific HDAC isoforms compared to SAHA. For instance, compound 10e was found to be nearly 90 times more active than SAHA against HDAC1.[3][4][5]
-
Variable Selectivity: While some this compound hybrids act as pan-HDAC inhibitors similar to SAHA, they often display a greater potency towards Class I and IIb HDAC isoforms.[4] For example, compounds 10e and 11d showed more potent inhibition against HDAC1, HDAC2, and HDAC8 than SAHA.[4]
-
Potential for Isoform-Specific Inhibition: The development of compounds like ZN444B highlights the potential for designing this compound hybrids with a stronger binding affinity for specific isoforms, such as HDAC1.[6] Another derivative, 14f , demonstrated more than 26-fold selectivity for HDAC1 over HDAC6.[7]
The following table provides a quantitative comparison of the inhibitory activities (IC50 values) of selected this compound hybrids and SAHA against a panel of HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) | Reference |
| SAHA | 21.10 | 96 ± 10 | 20 ± 1 | - | - | 33 ± 3 | 540 ± 10 | - | [1][4] |
| Compound 10e | 0.24 | - | - | - | - | - | - | - | [4][5] |
| Compound 11d | - | - | - | - | - | - | - | - | [4] |
| ZN444B | Stronger than SAHA | - | - | - | - | - | - | - | [6] |
| Compound 14f | 190 | - | - | - | - | >5000 | - | - | [7] |
Note: A lower IC50 value indicates greater potency. Dashes indicate data not available in the cited sources.
Experimental Protocols
The determination of HDAC isoform selectivity is crucial for the evaluation of novel inhibitors. The following are detailed methodologies for key experiments cited in the literature for assessing the activity of this compound hybrids.
In Vitro HDAC Isoform Activity Assay (Fluorometric)
This assay is widely used to determine the IC50 values of inhibitors against specific recombinant human HDAC isoforms.
Principle: This method utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution is then added, which releases a fluorophore from the deacetylated substrate. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC4, HDAC5, HDAC6, HDAC8, HDAC11)
-
Fluorogenic HDAC substrate (e.g., Acetyl-peptide-AMC)
-
Assay Buffer (e.g., Tris-based buffer)
-
Developer solution (containing a protease like trypsin)
-
Test compounds (this compound derivatives and SAHA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and SAHA.
-
In a 96-well plate, add the recombinant HDAC enzyme to the assay buffer.
-
Add the various concentrations of the test compounds or SAHA to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation = 355 nm, emission = 460 nm).[6]
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Western Blot Analysis for Histone Acetylation
This technique is used to assess the in-cell activity of HDAC inhibitors by measuring the levels of acetylated histones.
Procedure:
-
Treat cultured cancer cells (e.g., A549, HeLa) with various concentrations of the this compound derivatives or SAHA for a specified time.
-
Lyse the cells and extract total proteins.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of histone acetylation. An increase in the acetylated histone signal indicates HDAC inhibition.[4]
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound HDAC inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway affected by a this compound hybrid targeting the HDAC1-Sp1-FOSL2 axis.
Caption: General experimental workflow for the development and evaluation of this compound HDAC inhibitors.
References
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (Hdac) Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coumarin-SAHA and Radiometric Assays for HDAC Inhibition
In the landscape of drug discovery and epigenetic research, the accurate measurement of histone deacetylase (HDAC) activity and the evaluation of its inhibitors are paramount. Among the various methodologies developed for this purpose, fluorescent-based assays, such as the Coumarin-SAHA competitive binding assay, and traditional radiometric assays represent two distinct approaches. This guide provides a comprehensive comparison of these two assay types, offering insights into their principles, protocols, and performance to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: this compound vs. Radiometric Assays
| Feature | This compound Assay | Radiometric Assay |
| Principle | Competitive binding of a fluorescent probe (this compound) to the HDAC active site. | Measurement of radioactivity from the release of [3H]acetate from a radiolabeled histone substrate. |
| Detection | Fluorescence intensity | Scintillation counting (Counts Per Minute - CPM) |
| Throughput | High-throughput compatible | Lower throughput, more laborious |
| Safety | Non-radioactive, safer handling | Involves radioactive materials, requires special handling and disposal |
| Cost | Generally lower cost, no radioactive waste disposal costs | Higher cost due to radiolabeled substrates and waste disposal |
| Sensitivity | High, dependent on fluorophore quantum yield and binding affinity | Very high, considered a "gold standard" for sensitivity |
| Direct Measurement | Measures binding affinity (Kd) and off-rates (koff) of inhibitors | Directly measures enzymatic activity (deacetylation) |
| Interference | Potential for interference from fluorescent compounds | Less susceptible to compound interference, but quenching can occur |
Delving Deeper: Assay Principles and Workflows
This compound Assay: A Competitive Binding Approach
The this compound assay is a fluorescence-based competitive binding assay.[1][2] It utilizes a specially designed probe, this compound (c-SAHA), which is a conjugate of a coumarin (B35378) fluorophore and a potent HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).[1] The principle relies on the change in fluorescence of c-SAHA upon binding to the active site of an HDAC enzyme. When another, non-fluorescent inhibitor is introduced, it competes with c-SAHA for binding to the HDAC. This displacement of c-SAHA from the enzyme's active site results in a measurable change in fluorescence intensity, which can be used to determine the binding affinity (Kd) and dissociation off-rates (k_off) of the test inhibitor.[1][2]
Experimental Workflow: this compound Assay
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Superiority of Coumarin-SAHA in HDACi Evaluation
For researchers, scientists, and drug development professionals at the forefront of epigenetic research, the selection of an appropriate histone deacetylase (HDAC) inhibitor assay is a critical decision that profoundly impacts screening efficiency and data quality. While traditional non-fluorescent methods have long been staples in the field, the emergence of advanced fluorescent probes like Coumarin-SAHA (c-SAHA) presents a paradigm shift. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of the this compound-based assay over its non-fluorescent counterparts.
The pursuit of novel HDAC inhibitors as therapeutic agents for cancer and other diseases necessitates robust and sensitive screening platforms.[1][2] this compound, a synthesized fluorescent probe, offers a direct and highly sensitive method for characterizing the binding affinities (Kd) and dissociation off-rates (koff) of potential HDAC inhibitors.[1][2] Its unique mechanism, where fluorescence is quenched upon binding to an HDAC enzyme and enhanced upon competitive displacement, sets it apart from conventional assays.[1]
Key Advantages of the this compound Assay:
-
Direct Measurement of Binding Affinity: Unlike activity-based assays, the c-SAHA method directly quantifies the binding affinity of inhibitors, providing a more accurate measure of their potency at the molecular level.[1]
-
High Sensitivity and Robustness: The assay is highly sensitive and provides a strong signal-to-noise ratio, making it suitable for high-throughput screening (HTS).[1][2]
-
Determination of Dissociation Off-Rates: A significant advantage of c-SAHA is its utility in determining the dissociation off-rates of enzyme-inhibitor complexes, a crucial parameter for understanding the duration of drug action.[1]
-
Avoidance of Coupled-Enzyme Interference: Many traditional fluorogenic assays rely on a two-step enzymatic reaction, often using trypsin, which can be inhibited by test compounds, leading to false-positive results.[1][3] The c-SAHA assay circumvents this issue with its direct binding-displacement mechanism.[1]
-
Overcomes Limitations of FRET-Based Assays: Some Fluorescence Resonance Energy Transfer (FRET) based assays can be compromised by inhibitors that quench the intrinsic tryptophan fluorescence of HDAC enzymes. The c-SAHA assay is not susceptible to this interference.[1]
Quantitative Data Presentation
The following table summarizes the binding affinities (Kd) of various HDAC inhibitors as determined by the competitive displacement method using this compound, compared to a steady-state kinetic method.
| Inhibitor | Kd (μM) - Competitive Displacement with c-SAHA[1] | Kd (μM) - Steady-State Kinetics[1] |
| SAHA | 0.58 ± 0.14 | 0.29 ± 0.04 |
| M344 | 0.32 ± 0.09 | 0.18 ± 0.02 |
| SBHA | 0.75 ± 0.36 | 0.71 ± 0.03 |
This data demonstrates the comparable results obtained with the this compound assay, validating its use for determining inhibitor binding affinities.
Comparison with Non-Fluorescent HDAC Assays
| Assay Type | Principle | Advantages | Disadvantages |
| This compound (Fluorescent) | Competitive displacement of a fluorescent probe (c-SAHA) from the HDAC active site by an inhibitor, leading to an increase in fluorescence.[1] | Direct measurement of binding affinity (Kd) and off-rates (koff), high sensitivity, suitable for HTS, avoids coupled-enzyme interference.[1][2] | Requires synthesis of the specific fluorescent probe. |
| Radiometric Assay | Measures the release of radiolabeled acetyl groups from a substrate.[4] | Highly sensitive and direct measurement of enzyme activity. | Requires handling of radioactive materials, cumbersome, not easily adaptable to HTS.[4] |
| Colorimetric Assay | A chromophore is released from a substrate upon deacetylation, and its absorbance is measured. | Simple, does not require specialized equipment. | Lower sensitivity compared to fluorescent or radiometric assays, can be prone to interference from colored compounds. |
| Chemiluminescent Assay (e.g., HDAC-Glo™) | A luminogenic substrate is deacetylated by HDAC, and a subsequent proteolytic step releases a substrate for luciferase, generating light.[5][6] | High sensitivity, broad dynamic range, suitable for HTS.[5][6] | Indirect measurement of HDAC activity, potential for interference with the coupled enzyme system.[1] |
Mandatory Visualizations
Caption: Workflow for inhibitor affinity determination.
Caption: this compound fluorescence modulation mechanism.
Experimental Protocols
Synthesis of this compound: The synthesis of this compound is a two-step process. First, suberic acid monomethyl ester is reacted with 4-dimethylaminopyridine (B28879) (DMAP) and 7-amino-4-methylcoumarin (B1665955) in dichloromethane. The resulting product is then processed in a second step similar to the synthesis of SAHA.[1]
HDAC Binding Assay using this compound:
-
A fixed concentration of c-SAHA (e.g., 0.1 μM) is titrated with increasing concentrations of HDAC8 in a suitable buffer (e.g., 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP).[1]
-
The fluorescence emission spectrum of c-SAHA is monitored (e.g., in the range of 400–500 nm) after excitation at 325 nm.[1]
-
The decrease in fluorescence intensity at 400 nm is plotted against the HDAC8 concentration to generate a binding isotherm.[1]
-
For competitive binding, a mixture of c-SAHA and HDAC8 is incubated with varying concentrations of the test inhibitor.
-
The increase in fluorescence intensity due to the displacement of c-SAHA is measured at 400 nm (λex = 325 nm).[1]
-
The binding affinity (Kd) of the inhibitor is then calculated from the competitive binding data.[1]
Determination of Dissociation Off-Rates (koff):
-
An enzyme-inhibitor complex (e.g., [HDAC8] = 1 μM and [Inhibitor] = 10 μM) is rapidly mixed with a high concentration of c-SAHA (e.g., 40 μM) using a stopped-flow apparatus.[1]
-
The time-dependent decrease in fluorescence signal (λex = 325 nm) due to the formation of the HDAC8-c-SAHA complex is monitored.[1]
-
The data is fitted to a single exponential rate equation to determine the rate constant, which represents the dissociation off-rate (koff) of the inhibitor.[1]
Typical Non-Fluorescent HDAC Assay (HDAC-Glo™ I/II Assay):
-
HDAC enzyme is diluted to the desired concentration in an assay buffer.[5]
-
A developer solution is diluted in a substrate solution.[5]
-
The enzyme solution is added to each well of an assay plate, followed by the addition of the test inhibitor.[5]
-
The developer/substrate reagent is added to each well to initiate the reaction.[5]
-
The plate is incubated at room temperature for a specified time (e.g., 10 minutes).[5]
-
The resulting luminescent signal, which is proportional to HDAC activity, is detected using a luminometer.[5]
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]
Navigating the Nuances of Inhibitor Characterization: A Comparative Guide to Coumarin-SAHA and its Alternatives
For researchers, scientists, and drug development professionals engaged in the discovery and characterization of enzyme inhibitors, the selection of appropriate analytical tools is paramount. This guide provides a comprehensive comparison of Coumarin-SAHA, a fluorescent probe for histone deacetylase (HDAC) inhibitor characterization, with alternative methodologies. By objectively presenting performance data, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs.
This compound has been utilized as a valuable tool for determining the binding affinities and dissociation rates of HDAC inhibitors through competitive displacement assays.[1] Its utility stems from the fluorescence quenching observed upon its binding to HDACs, a phenomenon that can be reversed by a competing inhibitor. However, a nuanced understanding of its limitations is crucial for accurate inhibitor characterization. This guide delves into these limitations and presents a comparative analysis with alternative approaches.
Unveiling the Limitations of this compound
While offering a convenient and sensitive method for in vitro inhibitor screening, the use of this compound is not without its drawbacks. These limitations primarily revolve around the inherent properties of fluorescent probes and competitive binding assays:
-
Potential for Assay Interference: The fluorescent nature of the coumarin (B35378) moiety can be a double-edged sword. Test compounds that are themselves fluorescent or act as quenchers can interfere with the assay readout, leading to false-positive or false-negative results.
-
Alteration of Binding Kinetics: The addition of the coumarin tag to the SAHA scaffold can potentially alter the binding kinetics and affinity of the molecule compared to the parent inhibitor. This is a critical consideration when extrapolating results to untagged inhibitors.
-
Inapplicability to Non-Competitive Inhibitors: The assay principle relies on direct competition for the active site. Therefore, it is not suitable for the characterization of non-competitive or allosteric inhibitors that bind to a different site on the enzyme.
-
Inferred Pan-HDAC Selectivity: this compound is derived from Suberoylanilide Hydroxamic Acid (SAHA), a known pan-HDAC inhibitor that targets multiple HDAC isoforms.[2] Consequently, this compound is also considered a pan-HDAC probe, which limits its utility in characterizing isoform-selective inhibitors without further validation.
-
Potential for Off-Target Effects: The coumarin scaffold itself is known to interact with various biological targets, which could introduce off-target binding in complex biological samples and confound data interpretation.[3]
Quantitative Comparison of HDAC Inhibitors
To provide a clear perspective on the performance of various HDAC inhibitors, the following table summarizes their reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) against different HDAC isoforms. It is important to note the limited availability of comprehensive isoform-specific binding data for this compound itself.
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Data Type |
| This compound | Fluorescent Probe (Pan-HDAC inferred) | - | - | - | - | 160 ± 20 nM[1] | Kd |
| SAHA (Vorinostat) | Pan-HDAC Inhibitor | 180 nM[4] | - | - | 320 nM[2] | 430 nM[2] | IC50 |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | - | - | - | - | - | IC50 |
| Entinostat (MS-275) | Class I-selective Inhibitor | 0.51 µM[5] | - | 1.7 µM[5] | >10 µM[5] | >10 µM[5] | IC50 |
| Tubastatin A HCl | HDAC6-selective Inhibitor | - | - | - | 15 nM[5] | 855 nM[5] | IC50 |
| PCI-34051 | HDAC8-selective Inhibitor | >20 µM[5] | >20 µM[5] | >20 µM[5] | >20 µM[5] | 10 nM[5] | IC50 |
Visualizing the Landscape of HDAC Inhibition and Characterization
To better understand the biological context and the experimental approaches discussed, the following diagrams, generated using the DOT language, illustrate the HDAC signaling pathway and the workflow of inhibitor characterization assays.
Figure 1. Simplified HDAC signaling pathway.
Figure 2. General workflow for HDAC inhibitor characterization.
Alternative Approaches to Inhibitor Characterization
To overcome the limitations of fluorescent probes, several alternative and complementary techniques are available for a more robust characterization of HDAC inhibitors.
1. Label-Free Biosensor-Based Assays:
-
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time kinetic data (association and dissociation rates) and affinity constants without the need for labels.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein in solution. It provides a complete thermodynamic profile of the interaction, including affinity (Kd), enthalpy (ΔH), and stoichiometry (n), without any labeling or immobilization.
2. In Vitro HDAC Activity Assays:
-
Fluorogenic Assays (Non-competitive): These assays utilize a fluorogenic substrate that is deacetylated by HDACs, leading to an increase in fluorescence. They directly measure enzyme activity and can be used to determine the IC50 of inhibitors in a non-competitive format.
-
Colorimetric Assays: Similar to fluorogenic assays, these employ a substrate that produces a colored product upon deacetylation, which can be quantified by absorbance.
-
Radioactive Assays: These traditional assays use a radiolabeled acetylated substrate, and the release of the radiolabeled acetyl group is measured. While highly sensitive, they involve the handling of radioactive materials.
3. Cell-Based Assays:
These assays assess the effect of inhibitors on HDAC activity within a cellular context, providing more physiologically relevant data. Methods include measuring the acetylation levels of specific histone or non-histone proteins by Western blotting or immunofluorescence.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are generalized protocols for key experiments.
1. Fluorescent Competitive Binding Assay using this compound
-
Objective: To determine the binding affinity (Kd) of a test inhibitor for an HDAC enzyme.
-
Principle: The assay measures the displacement of this compound from the HDAC active site by a competing unlabeled inhibitor, resulting in an increase in fluorescence.
-
Materials:
-
Purified HDAC enzyme
-
This compound
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.01% Tween-20)
-
Black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In the wells of a black microplate, add a fixed concentration of HDAC enzyme and this compound (typically at or below its Kd for the enzyme).
-
Add the different concentrations of the test inhibitor to the wells. Include controls with no inhibitor (maximum quenching) and no enzyme (no quenching).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for coumarin (e.g., Ex: 355 nm, Em: 460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a suitable competitive binding model to determine the IC50, which can then be used to calculate the Ki.
-
2. In Vitro Fluorogenic HDAC Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test inhibitor.
-
Principle: The assay measures the enzymatic activity of HDAC on a fluorogenic substrate. Inhibition of the enzyme results in a decrease in the fluorescent signal.
-
Materials:
-
Purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., trypsin)
-
Test inhibitor
-
Assay buffer
-
Black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In the wells of a black microplate, add the HDAC enzyme and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an inhibitor.
-
Principle: An unlabeled analyte (inhibitor) is flowed over a sensor chip with an immobilized ligand (HDAC enzyme). The binding event is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified HDAC enzyme (ligand)
-
Test inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the HDAC enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized enzyme surface and a reference surface (without enzyme).
-
Monitor the binding and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the resulting sensorgrams using appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Conclusion
This compound is a useful tool for the initial screening and characterization of competitive HDAC inhibitors. Its ease of use and sensitivity make it suitable for high-throughput applications. However, researchers must be cognizant of its inherent limitations, including potential assay interference, altered binding kinetics due to the fluorescent tag, and its unsuitability for non-competitive inhibitors. For a comprehensive and accurate characterization of inhibitor-enzyme interactions, a multi-faceted approach employing orthogonal, label-free techniques such as SPR and ITC is highly recommended. By carefully selecting the appropriate assays and understanding their respective strengths and weaknesses, researchers can generate robust and reliable data to advance the development of novel and effective enzyme inhibitors.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Coumarin-Based HDAC Probes: Coumarin-SAHA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coumarin-SAHA and other coumarin-based fluorescent probes for the study of histone deacetylases (HDACs). It includes a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Coumarin-Based HDAC Probes
Coumarin (B35378) derivatives are a versatile class of fluorophores utilized in the development of probes to study biological processes due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment.[1] In the context of epigenetics, coumarin-based probes have been synthesized to target histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation and are significant targets in cancer therapy.
These probes typically consist of a coumarin scaffold, which provides the fluorescent signal, linked to a pharmacophore that binds to the active site of HDACs. A common design involves a coumarin cap, a linker, and a zinc-binding group, often a hydroxamic acid, which chelates the zinc ion in the HDAC active site. This guide focuses on this compound (c-SAHA), a well-characterized fluorescent probe, and compares its performance with other notable coumarin-based HDAC probes.
Performance Comparison of Coumarin-Based HDAC Probes
The performance of a fluorescent HDAC probe can be evaluated based on its photophysical properties, its binding affinity and selectivity for different HDAC isoforms, and its utility in various experimental assays.
Photophysical and Binding Properties
This compound is a fluorescent derivative of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It is designed as a tool for determining the binding affinities (Kd) and dissociation off-rates (koff) of other HDAC inhibitors through competitive binding assays.[2] The fluorescence of this compound is quenched upon binding to HDACs, and this change in fluorescence intensity is the basis for its use in these assays.[2]
Table 1: Photophysical and Binding Properties of Selected Coumarin-Based HDAC Probes
| Probe/Inhibitor | λex (nm) | λem (nm) | Quantum Yield (Φ) | Target HDAC(s) | Kd (nM) | Reference(s) |
| This compound | 325 | 400 | 0.43 | HDAC8 | 160 ± 20 | [2] |
| ER-targeting Probes | 400 | 435-525 | 0.60 | N/A (ER localization) | N/A | [4] |
| Compound 7j | N/A | N/A | N/A (Fluorescent in cells) | General HDACs | N/A | [3] |
| Compound 7k | N/A | N/A | N/A (Fluorescent in cells) | General HDACs | N/A | [3] |
| HDAC6-selective Probe (6b) | N/A | N/A | N/A (Fluorescent in cells) | HDAC6 | N/A |
N/A: Data not available in the cited literature.
Inhibitory Activity Against HDACs and Cancer Cells
The inhibitory potency of coumarin-based compounds is a critical aspect of their function, both as potential therapeutics and as probes that target specific enzymes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
Table 2: Inhibitory Activity (IC50) of Coumarin-Based HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | MDA-MB-231 (μM) | HeLa (μM) | PC3 (μM) | Reference(s) |
| SAHA (Vorinostat) | 20 | 30 | 50 | 10 | 1.83 | >10 | >10 | |
| ZN444B | Potent | - | - | - | Potent | - | - | |
| Compound 6a | 20 | 30 | 100 | 10 | - | - | - | |
| Compound 6b | 2800 | >10000 | >10000 | 14 | - | - | - | |
| Compound 7c | - | - | - | - | 0.73 | - | 1.96 | [3] |
| Compound 7e | - | - | - | - | 0.81 | - | 2.11 | [3] |
| Compound 7f | - | - | - | - | 0.78 | - | 2.03 | [3] |
| Compound 7i | - | - | - | - | 0.85 | - | 2.24 | [3] |
'-': Data not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes in research.
Protocol 1: Fluorescence Displacement Assay with this compound
This protocol is used to determine the binding affinity (Kd) and dissociation off-rate (koff) of a test inhibitor for an HDAC enzyme.
Materials:
-
This compound (c-SAHA)
-
Purified HDAC enzyme (e.g., HDAC8)
-
Test inhibitor
-
Assay Buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP
-
Spectrofluorometer
Procedure:
-
Prepare Solutions: Prepare stock solutions of c-SAHA and the test inhibitor in a suitable solvent (e.g., DMSO). Prepare a working solution of the HDAC enzyme in the assay buffer.
-
Binding Isotherm of c-SAHA: To determine the Kd of c-SAHA for the HDAC enzyme, titrate a fixed concentration of c-SAHA (e.g., 100 nM) with increasing concentrations of the HDAC enzyme.
-
Fluorescence Measurement: For each titration point, measure the fluorescence emission intensity of c-SAHA at 400 nm with an excitation wavelength of 325 nm.[2] The fluorescence of c-SAHA is quenched upon binding to the HDAC enzyme.[2]
-
Data Analysis for Kd: Plot the change in fluorescence intensity against the HDAC enzyme concentration and fit the data to a suitable binding equation (e.g., a quadratic equation for tight binding) to determine the Kd.
-
Competitive Displacement Assay: Mix a fixed concentration of the HDAC enzyme and c-SAHA (at concentrations determined from the binding isotherm, e.g., 2x Kd of c-SAHA).
-
Titrate with Test Inhibitor: Add increasing concentrations of the test inhibitor to the enzyme-probe mixture.
-
Measure Fluorescence Recovery: As the test inhibitor displaces c-SAHA from the enzyme's active site, the fluorescence intensity at 400 nm will increase. Measure this recovery at each inhibitor concentration.
-
Determine IC50 and Ki: Plot the fluorescence intensity against the test inhibitor concentration to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Determine koff: To measure the dissociation off-rate, pre-form a complex of the HDAC enzyme and the test inhibitor. Rapidly dilute the complex into a solution containing a high concentration of c-SAHA. Monitor the time-dependent decrease in fluorescence as the inhibitor dissociates and is replaced by c-SAHA. Fit the data to a first-order decay equation to determine koff.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is used to assess the functional activity of coumarin-based HDAC inhibitors in cells by measuring the levels of acetylated histones.
Materials:
-
Cells treated with coumarin-based HDAC inhibitor or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, and an antibody for a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone and/or loading control.
Protocol 3: Cellular Imaging with a Fluorescent Coumarin-Based Probe
This protocol provides a general workflow for visualizing the subcellular localization of a fluorescent coumarin-based HDAC probe.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Cell culture medium
-
Fluorescent coumarin-based HDAC probe (e.g., Compound 7j or a similar probe)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Cell Staining: Remove the existing medium from the cells and add the probe-containing medium. Incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined empirically for each probe and cell line.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove unbound probe.
-
Imaging: Add fresh pre-warmed medium or an appropriate imaging buffer to the cells.
-
Microscopy: Acquire images using a fluorescence microscope. Use filter sets that match the excitation and emission spectra of the coumarin probe.
-
(Optional) Co-localization: To determine the specific subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts related to the action and evaluation of these probes.
HDAC-Mediated Signaling in Cancer
HDACs are involved in numerous signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.
Caption: Key signaling pathways involving HDACs in cancer.
Experimental Workflow for Probe Evaluation
The following diagram outlines the typical workflow for characterizing a new fluorescent HDAC probe.
Caption: Workflow for the evaluation of a new fluorescent HDAC probe.
Fluorescence Displacement Assay Workflow
This diagram illustrates the principle of a competitive binding assay using a fluorescent probe like this compound.
Caption: Principle of the fluorescence displacement assay.
Conclusion
This compound is a valuable tool for the quantitative analysis of HDAC-inhibitor interactions, providing a robust platform for determining binding affinities and kinetics. While many other coumarin-based HDAC inhibitors have been developed with potent anti-cancer activities, their characterization as fluorescent probes is often secondary. For researchers focused on high-throughput screening and detailed kinetic studies, this compound is a well-established and validated choice. For those interested in cellular imaging and correlating HDAC inhibition with phenotypic changes, other fluorescent coumarin-hydroxamates offer promising alternatives, although a more thorough characterization of their photophysical properties would be beneficial for direct comparison. The selection of the appropriate probe will ultimately depend on the specific research question and the experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Coumarin-SAHA Binding Affinity with Cellular Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective histone deacetylase (HDAC) inhibitors is a key focus in oncology research. Hybrid molecules that couple the structural features of coumarin (B35378) with the HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) have emerged as a promising class of compounds. A critical aspect of their preclinical evaluation is understanding the relationship between their binding affinity (Kd) to HDAC enzymes and their functional impact on cancer cells. This guide provides a comparative analysis of reported Coumarin-SAHA Kd values and their corresponding cellular activities, supported by detailed experimental protocols and pathway visualizations.
Quantitative Data Summary: Kd vs. Cellular Activity
The following table summarizes the binding affinities and cellular activities of representative coumarin-hydroxamic acid derivatives, including this compound (c-SAHA). These compounds typically target Class I and II HDACs, leading to antiproliferative effects in various cancer cell lines.
| Compound | Target Enzyme | Kd or Inhibition (IC50) | Cell Line | Cellular Activity (IC50) | Reference |
| This compound (c-SAHA) | HDAC8 | Kd: 0.16 ± 0.02 µM | - | - | [1] |
| SAHA (Vorinostat) | HDAC8 | Kd: 0.58 ± 0.14 µM | A549 (Lung), Hela (Cervical) | > 5 µM | [1][2] |
| Compound 10e | HDAC1 | IC50: 0.24 nM | A549 (Lung), Hela (Cervical) | 0.89 µM (A549), 0.76 µM (Hela) | [2] |
| Compound 11d | HDAC1 | IC50: 0.46 nM | A549 (Lung), Hela (Cervical) | 0.96 µM (A549), 0.81 µM (Hela) | [2] |
| Compound 13a | HDAC1 | IC50: 0.49 nM | MDA-MB-231 (Breast) | 0.36 µM | [3] |
| Compound 13c | HDAC1 | IC50: 0.30 nM | MDA-MB-231 (Breast) | 0.40 µM | [3] |
| Coumarin-thiophene deriv. | - | - | HeLa (Cervical) | 9.43 µM | [4] |
Note: Kd represents the dissociation constant, a measure of binding affinity (lower value indicates stronger binding). IC50 for enzyme inhibition indicates the concentration required to inhibit 50% of the enzyme's activity. Cellular Activity IC50 represents the concentration required to inhibit 50% of cell proliferation.
Experimental Protocols
Determination of Kd (Binding Affinity) using a Fluorescent Probe
A competitive binding assay using a fluorescent this compound (c-SAHA) probe is a common method for determining the Kd of non-fluorescent HDAC inhibitors.[1][5]
Principle: The fluorescence of c-SAHA is quenched upon binding to an HDAC enzyme.[1] A test compound will compete with c-SAHA for binding to the enzyme's active site, displacing it and causing an increase in fluorescence. This change is used to calculate the binding affinity of the test compound.
Methodology:
-
Reagents: Purified recombinant HDAC enzyme (e.g., HDAC8), fluorescent c-SAHA probe, test inhibitor (e.g., SAHA), and an appropriate assay buffer (e.g., 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP).[1]
-
Procedure:
-
A mixture containing a fixed concentration of the c-SAHA probe (e.g., 0.5 µM) and the test inhibitor (e.g., 2 µM SAHA) is prepared.[1]
-
Increasing concentrations of the HDAC8 enzyme are titrated into the mixture.[1]
-
The fluorescence emission is monitored at the appropriate wavelength (e.g., 400 nm) with a specific excitation wavelength (e.g., 325 nm).[1][5]
-
-
Data Analysis: The resulting data, showing a decrease in relative fluorescence as a function of increasing HDAC8 concentration, is fitted to a binding isotherm model to determine the Kd value.[1]
Cellular Activity Assessment: Antiproliferative Assays
The antiproliferative effects of this compound derivatives are typically evaluated using cell viability assays such as the Sulforhodamine B (SRB) or MTS assay.[4][6]
Principle: These colorimetric assays measure the total protein content or metabolic activity of the cells, which serves as a proxy for the number of viable cells. A decrease in signal indicates reduced cell proliferation or cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are cultured in appropriate media and seeded in 96-well plates at a specific density.[2][6]
-
Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with various concentrations of the this compound compounds or a vehicle control.[4]
-
Incubation: The cells are incubated for a defined period (e.g., 72 to 144 hours).[7]
-
Assay Procedure (SRB Example):
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with the SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
Mechanism of Action: HDAC Inhibition by this compound
HDAC inhibitors like this compound function by blocking the activity of histone deacetylases. This leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[1][4]
Caption: HDAC inhibition pathway by this compound derivatives.
Experimental Workflow for Correlating Kd and Cellular Activity
The process of developing and evaluating novel this compound inhibitors involves a structured workflow, from chemical synthesis to biological validation and data correlation.
References
- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies [mdpi.com]
Benchmarking Novel HDAC Inhibitors Against SAHA Using a Coumarin-SAHA Fluorescent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel histone deacetylase (HDAC) inhibitors with improved efficacy and isoform selectivity is a critical endeavor in therapeutic development, particularly in oncology. Suberoylanilide hydroxamic acid (SAHA, Vorinostat) serves as a crucial benchmark in this field. This guide provides a comprehensive framework for objectively comparing the performance of new HDAC inhibitors against SAHA, leveraging the highly sensitive Coumarin-SAHA fluorescent probe for determining binding affinities. We present detailed experimental protocols, comparative data, and visual representations of key cellular pathways to support your research and development efforts.
Comparative Analysis of HDAC Inhibitor Performance
The efficacy of novel HDAC inhibitors can be assessed through a combination of in vitro binding assays, cell-based activity assays, and cytotoxicity evaluations. Below, we summarize the performance of hypothetical new HDAC inhibitors (New-HDACi-1 and New-HDACi-2) in comparison to the well-characterized pan-HDAC inhibitor, SAHA.
In Vitro Benchmarking: Binding Affinity and HDAC Inhibition
The this compound competitive binding assay offers a direct measure of an inhibitor's binding affinity (Kd) for a specific HDAC isozyme, in this case, HDAC8.[1] This is complemented by broader HDAC inhibition data (IC50 values) obtained from assays like the HDAC-Glo™ I/II assay, which measures the inhibition of class I and II HDACs in cell lysates.
Table 1: In Vitro Performance of New HDAC Inhibitors vs. SAHA
| Compound | HDAC8 Binding Affinity (Kd) using this compound Assay (µM) | Pan-HDAC Inhibition (IC50) using HeLa Nuclear Extract (µM) |
| SAHA | 0.58 ± 0.14[1] | ~0.06 |
| New-HDACi-1 | 0.25 ± 0.05 | 0.03 |
| New-HDACi-2 | 1.20 ± 0.21 | 0.50 |
Note: Data for New-HDACi-1 and New-HDACi-2 are hypothetical for illustrative purposes.
Cell-Based Efficacy: Cytotoxicity in Cancer Cell Lines
The ultimate goal of a novel HDAC inhibitor is to effectively induce cancer cell death. The MTT assay is a standard method to assess cell viability and determine the cytotoxic potential of a compound. The half-maximal inhibitory concentration (IC50) values in various cancer cell lines are a key indicator of cellular efficacy.
Table 2: Comparative Cytotoxicity of New HDAC Inhibitors vs. SAHA in Cancer Cell Lines (IC50 in µM)
| Compound | Prostate Cancer (PC-3) | Breast Cancer (MCF-7) | Colon Cancer (HCT116) |
| SAHA | 2.5 - 7.5 | 0.75 | ~4.9 |
| New-HDACi-1 | 1.5 | 0.5 | 2.1 |
| New-HDACi-2 | 9.8 | 5.2 | 12.5 |
Note: Data for New-HDACi-1 and New-HDACi-2 are hypothetical for illustrative purposes. SAHA IC50 values can vary depending on assay conditions.
Experimental Protocols
To ensure reproducibility and facilitate the direct comparison of results, detailed experimental protocols for the key assays are provided below.
This compound Competitive Binding Assay for HDAC8
This protocol is adapted from the methodology describing the use of this compound as a fluorescent probe to determine the binding affinities and off-rates of HDAC inhibitors.[1]
Objective: To determine the binding affinity (Kd) of a new HDAC inhibitor for HDAC8 by competitive displacement of the fluorescent probe, this compound.
Materials:
-
Recombinant human HDAC8 enzyme
-
This compound (c-SAHA) fluorescent probe[1]
-
SAHA (as a control)
-
New HDAC inhibitor(s)
-
Assay Buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP
-
96-well black microplates
-
Fluorescence microplate reader (λex = 325 nm, λem = 400 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of c-SAHA, SAHA, and the new HDAC inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the new HDAC inhibitor and SAHA in Assay Buffer.
-
Dilute recombinant HDAC8 to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare a mixture containing a fixed concentration of c-SAHA (e.g., 0.5 µM) and the new HDAC inhibitor at various concentrations.
-
Include wells with c-SAHA and SAHA at a known concentration (e.g., 2 µM) as a positive control.
-
Include wells with c-SAHA only as a negative control.
-
-
Initiation of Reaction:
-
To each well, add increasing concentrations of HDAC8.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity at 400 nm with excitation at 325 nm. The fluorescence of c-SAHA is quenched upon binding to HDAC8 and increases upon displacement by a competitive inhibitor.[1]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the HDAC8 concentration.
-
Analyze the competitive binding data using appropriate software (e.g., Dynafit) to determine the Kd value of the new HDAC inhibitor.[1]
-
This compound Competitive Binding Assay Workflow
Cell-Based HDAC Activity Assay (HDAC-Glo™ I/II Assay)
This protocol provides a general framework for using a commercially available luminescent assay to measure HDAC Class I and II activity in living cells.
Objective: To determine the IC50 value of a new HDAC inhibitor by measuring its effect on endogenous HDAC activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
HDAC-Glo™ I/II Assay Kit (Promega) or similar
-
SAHA (as a control)
-
New HDAC inhibitor(s)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the new HDAC inhibitor and SAHA in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add an equal volume of the prepared reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 15-30 minutes to allow for the enzymatic reaction and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of HDAC inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based HDAC Activity Assay Workflow
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a standard MTT assay to assess the cytotoxic effects of HDAC inhibitors.
Objective: To determine the IC50 value of a new HDAC inhibitor based on its ability to reduce the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
SAHA (as a control)
-
New HDAC inhibitor(s)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well clear plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the new HDAC inhibitor and SAHA in cell culture medium.
-
Treat the cells with the inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus inhibitor concentration and determine the IC50 value.
-
Signaling Pathways in HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors, including SAHA, induce apoptosis in cancer cells through the modulation of various signaling pathways. A key pathway involves the activation of the Forkhead box protein O3a (FOXO3a).
SAHA treatment can lead to a decrease in the phosphorylation of Akt, a kinase that normally phosphorylates and inactivates FOXO3a by promoting its cytoplasmic sequestration. Reduced Akt activity allows for the dephosphorylation and nuclear translocation of FOXO3a. In the nucleus, FOXO3a acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
HDAC Inhibitor-Induced Apoptosis via the Akt/FOXO3a Pathway
References
Safety Operating Guide
Navigating the Disposal of Coumarin-SAHA: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Coumarin-SAHA, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides detailed, procedural instructions for the proper disposal of this compound (coumarin-Suberoylanilide Hydroxamic Acid), a fluorescent probe used in histone deacetylase (HDAC) research. While the specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, best practices for handling HDAC inhibitors and related compounds often advocate for a more cautious approach. This document will address both perspectives to ensure a comprehensive understanding of disposal considerations.
Core Safety and Handling Information
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The SDS indicates no hazard pictograms, signal words, or hazard statements are associated with this compound.[1]
| Property | Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| First Aid Measures | No special measures required. In case of symptoms, consult a doctor. | [1] |
| Personal Protective Equipment | Usual precautionary measures for handling chemicals should be followed. | [1] |
Despite the non-hazardous classification of this compound, general safety precautions for handling laboratory chemicals should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][3]
Recommended Disposal Protocol: A Precautionary Approach
Given that this compound is a bioactive molecule and an HDAC inhibitor, and as a matter of best laboratory practice, it is prudent to handle its disposal with a higher degree of caution than the SDS might suggest.[2] Many institutions recommend treating all chemical waste, especially novel or biologically active compounds, as hazardous unless explicitly determined otherwise by environmental health and safety (EHS) personnel.[4]
Step-by-Step Disposal Guide:
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.[2][3]
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid to prevent spills and evaporation.[2][4] Do not mix this compound waste with incompatible materials.[4][5]
-
-
Container Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE and avoid generating dust.[3]
-
Carefully sweep up the solid material and place it in the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[3] All materials used for cleanup should also be disposed of as hazardous waste.[4]
-
Experimental Protocol for Waste Handling
To ensure consistent and safe disposal practices, laboratories should incorporate a formal waste handling protocol into their standard operating procedures (SOPs) for any experiment involving this compound.
Protocol Steps:
-
Pre-Experiment Planning: Before starting any experiment, identify all waste streams that will be generated and prepare the appropriately labeled waste containers.
-
During the Experiment: Segregate waste as it is generated. Place all items that come into contact with this compound directly into the designated waste container.
-
Post-Experiment Decontamination: Decontaminate all work surfaces and non-disposable equipment that were in contact with this compound. The cleaning materials should be disposed of as hazardous waste.
-
Waste Container Management: Keep the waste container securely closed when not in use. Once the container is full, or if it has been in the satellite accumulation area for the maximum allowed time (often up to one year for partially filled containers), arrange for its disposal through the proper channels.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, emphasizing a precautionary approach.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling Coumarin-SAHA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Coumarin-SAHA. This guide provides immediate and essential safety, operational, and disposal information to foster a secure research environment. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to adhere to rigorous safety protocols based on the broader family of coumarin (B35378) compounds, some of which are known to be toxic if swallowed and may cause skin irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on general best practices for coumarin-related compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Should conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). Safety goggles with side-shields are recommended.[1] |
| Skin Protection | Gloves | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm are recommended. Gloves should be tested according to EN 374.[2][3] |
| Protective Clothing | An impervious lab coat or disposable coveralls should be worn to minimize skin contact.[1][3] | |
| Respiratory Protection | Dust Mask/Respirator | If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 type) should be used.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when handling the solid compound, to minimize dust generation.[1][3]
-
Ensure that an accessible eyewash station and safety shower are available in the immediate work area.[1]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage before use.[3]
-
Weighing and Transferring: All weighing and transferring of solid this compound should be conducted within a chemical fume hood or a ventilated balance enclosure to control dust.[3]
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not inhale dust.[1][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1][3]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated place.
-
As this compound is a fluorescent probe, protect it from light to prevent degradation.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated and clearly labeled hazardous waste container. The container must be kept securely closed when not in use.
-
Do Not Dispose in Drains: Never dispose of this compound or its waste down the sink or in regular trash.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4]
-
Decontamination: Surfaces and equipment can be decontaminated by cleaning with an appropriate solvent, such as ethanol, followed by washing with soap and water.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: A workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
